(2,4-Dimethyl-thiazol-5-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(3-7(9)10)11-5(2)8-4/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIGFCSKPLKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187837 | |
| Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-65-6 | |
| Record name | 2,4-Dimethyl-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethyl-1,3-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,4-Dimethyl-thiazol-5-yl)-acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2,4-Dimethyl-thiazol-5-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and an acetic acid moiety. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological evaluation methods for this compound.
Chemical and Physical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. Direct experimental data for some properties are limited; therefore, values for closely related analogs are provided for reference where noted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid | - |
| CAS Number | 34272-65-6 | [3] |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General property of similar acids[4] |
| Melting Point | 235 °C (dec.) (for 2,4-Dimethylthiazole-5-carboxylic acid) | Estimated from a close analog[1] |
| Boiling Point | 306.16 °C (for 2,4-Dimethylthiazole-5-carboxylic acid) | Estimated from a close analog[1] |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water | Inferred from similar thiazole acetic acids[5] |
| pKa | Data not available | - |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations.
Step 1: Synthesis of Ethyl (2,4-dimethylthiazol-5-yl)acetate
This procedure is based on the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives.[6][8]
-
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thioacetamide
-
Ethanol, anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2,4-dimethylthiazol-5-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This protocol describes the alkaline hydrolysis of the ethyl ester intermediate.[7][9][10]
-
Materials:
-
Ethyl (2,4-dimethylthiazol-5-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl (2,4-dimethylthiazol-5-yl)acetate from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Synthetic Workflow Diagram
Caption: Experimental workflow for the proposed synthesis.
Spectroscopic Analysis
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): Broad singlet, δ 10-12 ppm.- Methylene Protons (-CH₂-): Singlet, δ ~3.7 ppm.- Thiazole Methyl Proton (C2-CH₃): Singlet, δ ~2.7 ppm.- Thiazole Methyl Proton (C4-CH₃): Singlet, δ ~2.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): δ ~170-180 ppm.- Thiazole C2: δ ~160-170 ppm.- Thiazole C4: δ ~145-155 ppm.- Thiazole C5: δ ~120-130 ppm.- Methylene Carbon (-CH₂-): δ ~30-40 ppm.- Thiazole Methyl Carbon (C2-CH₃): δ ~18-22 ppm.- Thiazole Methyl Carbon (C4-CH₃): δ ~14-18 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band, 3300-2500 cm⁻¹.[5][11]- C-H Stretch: Sharp peaks, ~2900-3000 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak, 1760-1690 cm⁻¹.[5][11]- C=N and C=C Stretch (Thiazole): Medium peaks, ~1600-1450 cm⁻¹.- C-O Stretch: 1320-1210 cm⁻¹.[11] |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 171.- Major Fragments: Loss of -COOH (m/z = 126), McLafferty rearrangement, and cleavage of the side chain.[12][13] |
Potential Biological Activity and Screening
Thiazole derivatives are known to possess a wide array of pharmacological activities, including potential as anticancer and antimicrobial agents.[2][14][15][16][17] The biological effects of this compound have not been specifically reported. A primary step in evaluating its potential therapeutic value would be to assess its cytotoxicity against various cell lines. The MTT assay is a standard colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[18][19]
Biological Screening Workflow
Caption: Logical workflow for the biological evaluation of the target compound.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general methodology for assessing the in vitro cytotoxicity of a compound against adherent cancer cell lines.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neliti.com [neliti.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tutorchase.com [tutorchase.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide on (2,4-Dimethyl-thiazol-5-yl)-acetic acid
This guide provides a detailed overview of the molecular structure, properties, and a conceptual framework for the experimental characterization of (2,4-Dimethyl-thiazol-5-yl)-acetic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and an acetic acid moiety. The presence of both acidic (carboxylic acid) and basic (thiazole nitrogen) centers, along with lipophilic methyl groups, imparts a unique combination of physicochemical properties to the molecule.
Chemical Structure:
The structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. A methyl group is attached to the carbon at position 2, and another methyl group is at position 4. An acetic acid group is linked to the carbon at position 5.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| CAS Number | 34272-65-6 | [1][2][3] |
| SMILES | O=C(O)CC1=C(C)N=C(C)S1 | [2] |
Conceptual Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound would be specific to the laboratory and the intended application. However, a general workflow for its characterization would typically involve the following stages:
-
Synthesis and Purification: The compound would first be synthesized, likely through a multi-step organic synthesis route. Common strategies for forming substituted thiazole rings, such as the Hantzsch thiazole synthesis, could be adapted. Following synthesis, the crude product would be purified using techniques like recrystallization or column chromatography to achieve high purity.
-
Structural Elucidation: A battery of spectroscopic techniques would be employed to confirm the chemical structure of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to determine the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments could provide further structural information.
-
Infrared (IR) Spectroscopy: This technique would be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
-
Physicochemical Property Determination: Key physicochemical properties would be measured to understand the compound's behavior.
-
Melting Point: The melting point would be determined to assess purity.
-
Solubility: The solubility in various solvents (e.g., water, DMSO, ethanol) would be quantified.
-
pKa: The acid dissociation constant (pKa) would be measured to understand the ionization state at different pH values.
-
Visualized Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
References
An In-depth Technical Guide to (2,4-Dimethyl-thiazol-5-yl)-acetic acid (CAS 34272-65-6)
A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.
Abstract
(2,4-Dimethyl-thiazol-5-yl)-acetic acid, with the Chemical Abstracts Service (CAS) number 34272-65-6, is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a summary of the known chemical and physical properties of this compound and explores the broader context of thiazole-containing compounds in scientific research. It is important to note that while the thiazole scaffold is well-studied, publicly available research specifically detailing the biological activity, experimental protocols, and mechanisms of action for this particular compound (CAS 34272-65-6) is limited. This guide, therefore, also draws upon data from structurally similar thiazole acetic acid derivatives to provide a comprehensive overview for research and development purposes.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information repositories.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34272-65-6 | Chemdiv, Sigma-Aldrich |
| Molecular Formula | C₇H₉NO₂S | Chemdiv, Sigma-Aldrich |
| Molecular Weight | 171.21 g/mol | Chemdiv |
| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)acetic acid | Chemdiv |
| Canonical SMILES | CC1=C(C(=S)N=C1C)CC(=O)O | - |
| Physical Description | Solid (predicted) | - |
| Solubility | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
Synthesis and Manufacturing
For the synthesis of 2,4-dimethylthiazole, a related precursor, one documented method involves the reaction of chloroacetone with thioacetamide.[1] A general procedure for the synthesis of 2,4-dimethylthiazole-5-carboxylic acid, a closely related compound, involves the hydrolysis of the corresponding ethyl ester with sodium hydroxide in an ethanol/water mixture.[2] It is plausible that this compound could be synthesized through modifications of these established methods.
A generalized workflow for a potential synthesis route is depicted below.
Biological Activity and Potential Applications
There is a significant body of research on the biological activities of various thiazole and thiazolidinone derivatives, suggesting potential areas of investigation for this compound.
Antimicrobial Activity
Thiazole-containing compounds have been extensively studied for their antimicrobial properties. For instance, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids demonstrated both antibacterial and antifungal activities.[3] One derivative, in particular, showed stronger and broader activity than commercially used preservatives like parabens, with lower cytotoxicity to human dermal fibroblasts.[3] This suggests that the thiazole acetic acid scaffold is a promising backbone for the development of new antimicrobial agents.
Anti-inflammatory and Immunosuppressive Activity
Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and evaluated for their anti-inflammatory and immunosuppressive effects.[4] Certain modifications to the core structure were found to yield compounds with significant biological activity in this area.[4]
Anticancer and Enzyme Inhibition
The thiazole ring is a component of several anticancer drugs and biologically active agents.[5] Various thiazole derivatives have been synthesized and shown to possess antitumor activity.[6] Furthermore, thiazole-based compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase, which is relevant to the treatment of Alzheimer's disease.[7]
Other Potential Applications
The versatility of the thiazole nucleus has led to its incorporation into compounds with a wide range of pharmacological properties, including anticonvulsant and antioxidant activities.[5][8]
It is important to reiterate that these activities have been observed for structurally related compounds, and specific studies on this compound (CAS 34272-65-6) are not currently available in the public domain.
Experimental Protocols
Due to the lack of published research specifically on this compound, detailed experimental protocols for its biological evaluation are not available. However, for researchers interested in investigating this compound, standard assays used for evaluating the biological activities of related thiazole derivatives can be adapted.
General Workflow for Biological Screening:
Signaling Pathways
There is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Research on other thiazole derivatives has implicated various pathways depending on the specific structure and biological effect. For example, some anticancer thiazoles may interfere with cell signaling pathways involved in proliferation and apoptosis. Without experimental data for the compound , any depiction of a signaling pathway would be purely speculative.
Conclusion
This compound (CAS 34272-65-6) is a chemical entity with a core structure that is prevalent in many biologically active compounds. While specific research on this particular molecule is lacking in the public domain, the broader family of thiazole acetic acid derivatives has shown significant promise in various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide serves as a foundational resource, providing the available chemical data and a roadmap for future research based on the activities of structurally related compounds. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its potential for drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (2,4-Dimethyl-thiazol-5-yl)-acetic acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of (2,4-Dimethyl-thiazol-5-yl)-acetic acid, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document provides insights into its behavior in various organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Physicochemical Properties and Solubility Profile
This compound, with the chemical formula C₇H₉NO₂S, is a solid at room temperature. Its structure, featuring a carboxylic acid group, suggests a degree of polarity that influences its solubility. Generally, thiazole derivatives exhibit solubility in polar aprotic solvents.
Estimated Solubility Data
The following table summarizes the estimated solubility of this compound in a range of common organic solvents. This data is extrapolated from the known solubility of 2,4-dimethylthiazole and general principles of chemical solubility. It is important to note that these are qualitative estimations and experimental verification is highly recommended.
| Solvent | Chemical Formula | Type | Estimated Solubility of this compound | Solubility of 2,4-Dimethylthiazole (g/L at 25°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Miscible[1][2] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Miscible |
| Methanol | CH₄O | Polar Protic | Soluble | 425.07[3] |
| Ethanol | C₂H₆O | Polar Protic | Soluble | 324.5[3] |
| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | Miscible |
| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble | Miscible |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Sparingly Soluble | Soluble |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Sparingly Soluble | Soluble |
| Toluene | C₇H₈ | Nonpolar | Poorly Soluble | Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Soluble |
| Water | H₂O | Polar Protic | Slightly Soluble | Slightly Soluble[4][5] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean, pre-weighed container.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the collected filtrate and weigh the remaining solid. This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.
-
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the concentration of the saturated solution and any dilution factors used.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
This structured approach ensures the generation of accurate and reproducible solubility data, which is fundamental for the successful development and application of this compound in various scientific and industrial settings. Researchers are encouraged to adapt and validate these methodologies for their specific laboratory conditions and analytical instrumentation.
References
Technical Guide: Physicochemical Properties of (2,4-Dimethyl-thiazol-5-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data regarding the melting and boiling points of (2,4-Dimethyl-thiazol-5-yl)-acetic acid (CAS Number: 34272-65-6). Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide estimated values and context. Furthermore, detailed experimental protocols for determining these fundamental physicochemical properties are presented.
Data on this compound and Related Compounds
To provide a useful reference for researchers, the following table summarizes the available data for structurally similar thiazole derivatives. These compounds can serve as a basis for estimation, though it is crucial to consider the impact of their structural differences on their physical properties.
| Compound Name | CAS Number | Molecular Formula | Structure | Melting Point (°C) | Boiling Point (°C) |
| This compound | 34272-65-6 | C₇H₉NO₂S | Not Available | Data not available | Data not available |
| 2,4-Dimethylthiazole-5-carboxylic acid | 53137-27-2 | C₆H₇NO₂S | A carboxylic acid derivative lacking the methylene bridge of the target compound. | 235 (decomposes) | Not available |
| (2-Methyl-thiazol-4-yl)-acetic acid | 13797-62-1 | C₆H₇NO₂S | An isomer with a different substitution pattern on the thiazole ring. | 123-124[2] | Not available |
| 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid | 306937-38-2 | C₇H₉NO₂S | An isomer with a different substitution pattern on the thiazole ring. | Not available | Not available |
| Trimethyl thiazole | 13623-11-5 | C₆H₉NS | A related thiazole without the acetic acid moiety. | -32.4[3] | 165-167 (at 717 torr)[3] |
Note on Data Interpretation: The presence of the acetic acid side chain (-CH₂COOH) in the target compound, compared to the carboxylic acid group (-COOH) in 2,4-Dimethylthiazole-5-carboxylic acid, will likely influence its melting and boiling points. Generally, the introduction of a flexible methylene group can affect crystal packing and intermolecular interactions, potentially leading to a different melting point.
Experimental Protocols for Melting and Boiling Point Determination
For researchers who wish to determine the melting and boiling points of this compound experimentally, the following established protocols can be employed.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.
Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup (Thiele Tube Method):
-
The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the capillary tube should be level with the thermometer bulb.
-
The thermometer and attached capillary tube are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.
-
-
Heating: The side arm of the Thiele tube is heated gently with a small flame from a Bunsen burner. The design of the tube allows for convection currents to ensure uniform heating of the oil bath.
-
Observation: The sample is observed closely as the temperature rises. The temperature at which the first visible sign of melting occurs is recorded as the lower limit of the melting range. The temperature at which the last solid particle disappears is recorded as the upper limit.
-
Heating Rate: The rate of heating should be slow (1-2 °C per minute) near the expected melting point to ensure an accurate reading.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Apparatus:
-
Small test tube or a fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating apparatus (e.g., Thiele tube with oil bath or a heating block)
Procedure (Micro-Boiling Point Method):
-
Sample Preparation: A few drops of the liquid sample are placed into a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards, submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (similar to the melting point setup).
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is discontinued.
-
Reading the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the liquid.
Workflow and Pathway Visualizations
While there are no specific signaling pathways associated with the melting and boiling points of a chemical compound, the experimental workflow for determining these properties can be visualized.
Experimental Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of a compound's melting point.
References
The Biological Frontier of Thiazole Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives, particularly those incorporating an acetic acid moiety, have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological landscape of thiazole acetic acid derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, summarizing key quantitative data, and visualizing the intricate signaling pathways through which these compounds exert their effects. The information presented herein is curated from a range of scientific studies to facilitate further research and drug development endeavors in this promising area. Thiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][3][4]
Anticancer Activity
Thiazole acetic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7][8][9]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various thiazole acetic acid derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | - | - | [10] |
| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | - | - | [10] |
| Thiazole Derivative 1d | Multiple Tumor Lines | Promising | [5] |
| Thiazole Derivative PVS 03 | MDAMB-231 | - | [10] |
| Thiazole Derivative 4i | SaOS-2 | 0.190 ± 0.045 µg/mL | [9] |
| Thiazole Scaffold 8j | HepG2 | 7.90 | [11] |
| Thiazole Scaffold 8m | HepG2 | 5.15 | [11] |
| Thiazole Derivative 4c | MCF-7 | 2.57 ± 0.16 | [12] |
| Thiazole Derivative 4c | HepG2 | 7.26 ± 0.44 | [12] |
| Thiazole Derivative 4b | MCF-7 | 31.5 ± 1.91 | [12] |
| Thiazole Derivative 4b | HepG2 | 51.7 ± 3.13 | [12] |
| Acetyl Derivative 5 | MCF-7 | 28.0 ± 1.69 | [12] |
| Acetyl Derivative 5 | HepG2 | 26.8 ± 1.62 | [12] |
| Benzothiazole Derivative 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | [9] |
| Thiazole Derivative 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | [9] |
| Thiazole Derivative 3b | Leukemia HL-60(TB) | - | [2] |
| Thiazole Derivative 3e | Leukemia HL-60(TB) | - | [2] |
| Thiazole Derivative 2a | MDA-MB231 | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2e | MDA-MB231 | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2f | MDA-MB231 | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2h | MDA-MB231 | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2i | MDA-MB231 | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2a | HeLa | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2e | HeLa | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2f | HeLa | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2h | HeLa | Comparable to Cisplatin | [6] |
| Thiazole Derivative 2i | HeLa | Comparable to Cisplatin | [6] |
| Thiazole Derivative 29 | - | 0.05 | [7] |
| Thiazole Derivative 40 | - | 0.00042 | [7] |
| Thiazole Derivative 62 | - | 0.18 | [7] |
| Thiazole Derivative 74a | - | 0.67 | [7] |
| Thiazole Derivative 5 | A549 | 0.452 | [13] |
| Thiazole Derivative 8 | MCF-7 | 3.36 ± 0.06 µg/ml | [14] |
Experimental Protocols: Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][15]
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiazole acetic acid derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[6][13]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the thiazole acetic acid derivatives at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Signaling Pathways in Cancer
Thiazole acetic acid derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Several thiazole derivatives have been identified as inhibitors of this pathway.[2][3][8][9]
Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole acetic acid derivatives.
The NF-κB pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Inhibition of this pathway is a key mechanism for the anticancer effects of some thiazole derivatives.[5][7]
Caption: Inhibition of the NF-κB signaling pathway by thiazole acetic acid derivatives.
Anti-inflammatory Activity
Thiazole acetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][16][17]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of various thiazole acetic acid derivatives, presented as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.
| Compound ID/Description | Dose | % Edema Inhibition | Reference |
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) | - | Strong | [10] |
| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) | - | Strong | [10] |
| Thiazole derivative 3c | - | 44% | [18] |
| Thiazole derivative 3a | - | Appreciable | [18] |
| Thiazole derivative 3d | - | 41% | [18] |
| Thiazole derivative 6l | - | 60.82% | [17] |
| Pyrazolyl-2,4-thiazolidinedione 5e | 50 mg/kg | 82% | [19] |
| Pyrazolyl-2,4-thiazolidinedione 5f | 50 mg/kg | 80% | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[4][20][21][22]
-
Animal Grouping and Dosing:
-
Use male Wistar rats (150-200 g).
-
Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the thiazole acetic acid derivatives.
-
Administer the test compounds and standard drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
COX and LOX Signaling Pathways
The anti-inflammatory effects of thiazole acetic acid derivatives are often attributed to their inhibition of COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Dual inhibition of COX and LOX pathways by thiazole acetic acid derivatives.
Antimicrobial Activity
A growing body of evidence highlights the potential of thiazole acetic acid derivatives as effective antimicrobial agents against a range of pathogenic bacteria and fungi.[11][23][24][25][26]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of various thiazole acetic acid derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative 3 | Bacteria | 0.23-0.70 mg/mL | [23] |
| Thiazole Derivative 8 | Fungi | 0.08-0.23 mg/mL | [23] |
| Thiazole Derivative 43a | S. aureus, E. coli | 16.1 µM | [11] |
| Thiazole Derivative 43c | B. subtilis | 28.8 µM | [11] |
| Thiazole Derivative 43b | A. niger | 16.2 µM | [11] |
| Thiazole Derivative 37c | Bacteria | 46.9-93.7 | [11] |
| Thiazole Derivative 37c | Fungi | 5.8-7.8 | [11] |
| Thiazole Derivative 12 | S. aureus, E. coli, A. niger | 125-150 | [24] |
| Thiazole Derivative 11 | S. aureus, E. coli, A. niger | 150-200 | [24] |
| Benzothiazole Derivative 13 | Bacteria, Fungi | 50-75 | [24] |
| Benzothiazole Derivative 14 | Bacteria, Fungi | 50-75 | [24] |
| Thiazole Derivative 3 | B. pumilis | 7.69 µmol/ml | [25] |
| Thiazole Derivative 4 | S. faecalis | 3.67 µmol/ml | [25] |
| Thiazole Derivative 12 | S. faecalis | 15.36 µmol/ml | [25] |
| Thiazole Derivative 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 | [26] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum:
-
Culture the test microorganism in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the thiazole acetic acid derivatives in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Synthesis of Thiazole Acetic Acid Derivatives
The synthesis of thiazole acetic acid derivatives often involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.[2][16]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a 2-amino-4-phenylthiazole acetic acid derivative.
Caption: A generalized synthetic route to thiazole acetic acid derivatives.
Detailed Synthesis Protocol: 2-Amino-4-(4-chlorophenyl)thiazole
This protocol describes the synthesis of a key intermediate in the preparation of many thiazole acetic acid derivatives.
-
Reaction Setup: In a round-bottom flask, suspend thiourea in water.
-
Addition of Reactant: Dissolve 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent (e.g., methylene chloride) and add it dropwise to the thiourea suspension at 5-10°C with constant stirring.
-
Reaction Completion: After the addition is complete, allow the reaction to proceed at 25-30°C.
-
Isolation: The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, will precipitate from the solution. The precipitate can be collected by filtration.[16]
Conclusion
Thiazole acetic acid derivatives represent a versatile and highly promising scaffold in the landscape of modern drug discovery. Their demonstrated efficacy across a spectrum of biological targets, including cancer cells, inflammatory pathways, and microbial pathogens, underscores their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the continued exploration and development of this important class of compounds. The structure-activity relationships hinted at in the compiled data, coupled with the elucidated mechanisms of action, offer a solid foundation for the rational design of next-generation thiazole-based therapeutics with enhanced potency and selectivity. Further investigation into the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds is warranted to translate the promising in vitro findings into clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dot | Graphviz [graphviz.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 17. stackoverflow.com [stackoverflow.com]
- 18. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Emergence of Dimethyl-Thiazolyl Compounds as Potent Modulators of Oncogenic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has long been a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Among its myriad derivatives, dimethyl-thiazolyl compounds have garnered significant attention for their potent and often selective anticancer activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for this promising class of compounds, focusing on their interactions with key oncogenic signaling pathways. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in the field of oncology drug discovery.
Core Mechanism of Action: Inhibition of Pro-Survival Kinase Signaling
A growing body of evidence suggests that the primary anticancer mechanism of many dimethyl-thiazolyl derivatives involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. These compounds have been shown to target several key nodes within cellular signaling cascades that are frequently dysregulated in various malignancies.
Targeting Receptor Tyrosine Kinases (RTKs)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2. For instance, a series of thiazole-based compounds demonstrated significant inhibitory activity against VEGFR-2, leading to cytotoxic effects in breast cancer cell lines.[1][2] One notable 3-nitrophenylthiazolyl derivative exhibited an IC50 value of 1.21 µM against the MDA-MB-231 breast cancer cell line, comparable to the established VEGFR-2 inhibitor, sorafenib.[1] The inhibition of VEGFR-2 by these compounds is a promising strategy to disrupt tumor vascularization and growth.
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently overactive in a variety of cancers, promoting cell proliferation and survival. Thiazole derivatives have been developed as EGFR inhibitors. For example, a 4,5-dimethyl thiazole analog was found to potently inhibit JAK2, a kinase that can be activated downstream of EGFR, with an IC50 of 2.5 nM.[3] Another study reported novel thiazole derivatives with strong inhibitory effects against EGFR, with one compound showing an IC50 value of 0.122 µM.[4]
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature of many cancers. Thiazole derivatives have been shown to interfere with this critical pathway. By inhibiting key components such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[5]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thiazole derivatives, including those with dimethyl-thiazolyl moieties, against different cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-based | 3-Nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [1] |
| Thiazole-based | 4-Chlorophenylthiazolyl derivative | MDA-MB-231 (Breast) | 3.52 | [1] |
| Thiazole-based | Compound 4f | HCT-116 (Colon) | 5.66 | [6] |
| Thiazole-based | Compound 5a | HCT-116 (Colon) | 6.41 | [6] |
| Thiazole-based | Compound 8f | HCT-116 (Colon) | 8.96 | [6] |
| Thiazole-based | Compound 8g | HCT-116 (Colon) | 6.59 | [6] |
| Thiazole-based | Compound 8k | HCT-116 (Colon) | 5.55 | [6] |
| Thiazole-based | Compound 4f | HepG-2 (Liver) | 2.89 | [6] |
| Thiazole-based | Compound 5a | HepG-2 (Liver) | 3.34 | [6] |
| Thiazole-based | Compound 8f | HepG-2 (Liver) | 3.23 | [6] |
| Thiazole-based | Compound 8g | HepG-2 (Liver) | 4.69 | [6] |
| Thiazole-based | Compound 8k | HepG-2 (Liver) | 4.58 | [6] |
| Thiazole-based | Compound 4f | MCF-7 (Breast) | Not Reported | [6] |
| Thiazole-based | Compound 5a | MCF-7 (Breast) | Not Reported | [6] |
| Thiazole-based | Compound 8f | MCF-7 (Breast) | Not Reported | [6] |
| Thiazole-based | Compound 8g | MCF-7 (Breast) | Not Reported | [6] |
| Thiazole-based | Compound 8k | MCF-7 (Breast) | Not Reported | [6] |
| Thiazole-based | Compound 3c | MCF-7 (Breast) | 11.09 | [7] |
| Thiazole-based | Compound 6b | MCF-7 (Breast) | 13.36 | [7] |
| Thiazole-based | Compound 6f | MCF-7 (Breast) | 11.05 | [7] |
| Thiazole-based | Compound 6e | MCF-7 (Breast) | 7.21 | [7] |
| Thiazole-based | Compound 9f | MCF-7 (Breast) | 8.35 | [7] |
| Thiazole-based | Compound 6k | MCF-7 (Breast) | 8.02 | [7] |
| Quinazoline-based thiazole | Compound 4i | MCF-7 (Breast) | 2.86 | [8] |
| Quinazoline-based thiazole | Compound 4j | MCF-7 (Breast) | 3.09 | [8] |
| Quinazoline-based thiazole | Compound 4i | HepG2 (Liver) | 5.91 | [8] |
| Quinazoline-based thiazole | Compound 4j | HepG2 (Liver) | 6.87 | [8] |
| Quinazoline-based thiazole | Compound 4i | A549 (Lung) | 14.79 | [8] |
| Quinazoline-based thiazole | Compound 4j | A549 (Lung) | 17.92 | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of Thiazole Derivatives
| Compound Class | Specific Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 4,5-dimethyl thiazole analog | Not specified | JAK2 | 2.5 | [3] |
| Thiazole-based chalcone | Compound 25 | JAK2 | Not specified (dual inhibitor) | [3] |
| Thiazole-based chalcone | Compound 25 | EGFR | Not specified (dual inhibitor) | [3] |
| Imidazo[2,1-b]thiazole | Compound 39 | EGFR | 153 | [4] |
| Imidazo[2,1-b]thiazole | Compound 43 | EGFR | 122 | [4] |
| Imidazo[2,1-b]thiazole | Compound 39 | HER2 | 108 | [4] |
| Imidazo[2,1-b]thiazole | Compound 43 | HER2 | 78 | [4] |
| Imidazo[2,1-b]thiazole | Compound 39 | DHFR | 291 | [4] |
| Imidazo[2,1-b]thiazole | Compound 42 | DHFR | 123 | [4] |
| 2-aminobenzothiazole hybrid | Compound 4a | VEGFR-2 | 91 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dimethyl-thiazolyl compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Enzyme-Linked Immunosorbent Assay (ELISA)-based kinase assays are commonly used to determine the inhibitory activity of compounds against specific kinases.
Methodology:
-
Plate Coating: A 96-well plate is coated with a substrate that can be phosphorylated by the kinase of interest (e.g., a peptide containing a tyrosine residue for VEGFR-2).
-
Compound and Enzyme Addition: The dimethyl-thiazolyl compounds at various concentrations are added to the wells, followed by the addition of the purified VEGFR-2 enzyme. A control with a known inhibitor (e.g., sorafenib) and a no-inhibitor control are included.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP. The plate is then incubated for a specific time (e.g., 60 minutes) at room temperature to allow for phosphorylation of the substrate.
-
Detection: After incubation, the plate is washed to remove unbound components. A primary antibody that specifically recognizes the phosphorylated substrate is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Signal Generation: A chromogenic substrate for the enzyme on the secondary antibody is added, which generates a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC50 value is determined from the resulting dose-response curve.[9][10]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by dimethyl-thiazolyl compounds and a typical experimental workflow for their evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for (2,4-Dimethyl-thiazol-5-yl)-acetic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dimethyl-thiazol-5-yl)-acetic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. A thorough understanding of its molecular structure and purity is paramount for its effective use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating the chemical structure and confirming the identity of synthesized compounds. This guide provides a framework for the spectroscopic characterization of such molecules.
Despite a comprehensive search of scientific literature and spectral databases, experimental spectroscopic data for this compound (CAS No. 34272-65-6) is not publicly available at the time of this publication. Therefore, this document will outline the standard experimental protocols and data analysis workflows that would be employed for its characterization.
Methodologies for Spectroscopic Analysis
The following sections detail the typical experimental protocols for acquiring NMR, IR, and Mass Spectrometry data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Protocol:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
Instrumentation: The solution is transferred to an NMR tube. The spectrum is acquired on a spectrometer, commonly operating at frequencies of 300, 400, or 500 MHz.
-
Data Acquisition: Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (δ) in parts per million (ppm), integration values (representing the number of protons), and coupling patterns (singlet, doublet, triplet, etc.) are analyzed to assign protons to their respective positions in the molecule.
¹³C NMR (Carbon-13 NMR) Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically required.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer acquisition time are necessary. Proton decoupling techniques (e.g., broadband decoupling) are used to simplify the spectrum.
-
Data Analysis: The chemical shifts of the signals are analyzed to identify the different carbon environments within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Attenuated Total Reflectance (ATR)-IR Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument measures the absorbance of IR radiation at different wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=N and C=C stretches of the thiazole ring).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Electrospray Ionization (ESI)-MS Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: The solution is infused into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The spectrum is recorded, showing the relative abundance of each ion.
-
Data Analysis: The molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is identified to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or synthesized compound.
(2,4-Dimethyl-thiazol-5-yl)-acetic Acid: A Core Synthetic Intermediate for Drug Discovery and Development
(2,4-Dimethyl-thiazol-5-yl)-acetic acid , a heterocyclic carboxylic acid derivative, has emerged as a significant synthetic intermediate in the field of medicinal chemistry. Its rigid thiazole scaffold, substituted with reactive methyl and acetic acid moieties, provides a versatile platform for the construction of a diverse range of biologically active molecules. This technical guide offers an in-depth overview of its synthesis, physicochemical properties, and its application in the development of potential therapeutic agents, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34272-65-6 | N/A |
| Molecular Formula | C7H9NO2S | N/A |
| Molecular Weight | 171.22 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Purity | ≥98% (commercially available) | [1](--INVALID-LINK--) |
| SMILES | CC1=C(SC(=N1)C)CC(=O)O | [1](--INVALID-LINK--) |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step sequence, beginning with the construction of the core 2,4-dimethylthiazole ring, followed by the introduction of the acetic acid side chain.
Step 1: Synthesis of 2,4-Dimethylthiazole
The foundational precursor, 2,4-dimethylthiazole, can be efficiently synthesized via the Hantzsch thiazole synthesis.
A detailed and reliable method for the synthesis of 2,4-dimethylthiazole is provided by Organic Syntheses.[2](--INVALID-LINK--) In a 2-liter round-bottomed flask equipped with a reflux condenser, 200 ml of dry benzene is placed. A freshly prepared mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide is added to the flask. To this suspension, 20 ml of a solution of 400 ml (4.97 moles) of chloroacetone in 150 ml of dry benzene is added. The reaction is initiated by gentle heating and proceeds exothermically. The remainder of the chloroacetone-benzene mixture is added gradually. After the addition is complete, the mixture is refluxed for 30 minutes. Following the reaction, the mixture is worked up by adding approximately 750 ml of water. The aqueous layer is then made alkaline with 5 N sodium hydroxide or potassium hydroxide. The crude 2,4-dimethylthiazole separates and is extracted with ether. The combined ethereal extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residual oil is fractionally distilled to yield 210-230 g of pure 2,4-dimethylthiazole, boiling at 143-145°C.[2](--INVALID-LINK--)
Diagram of the Synthesis of 2,4-Dimethylthiazole:
Caption: Synthesis of 2,4-Dimethylthiazole via Hantzsch reaction.
Step 2: Synthesis of Ethyl (2,4-Dimethyl-thiazol-5-yl)-acetate
The subsequent step involves the introduction of the acetate moiety at the 5-position of the thiazole ring. While a specific protocol for the direct synthesis of the acetic acid was not found, a common strategy involves the synthesis of the corresponding ethyl ester followed by hydrolysis.
A detailed experimental protocol for the synthesis of ethyl (2,4-dimethyl-thiazol-5-yl)-acetate was not explicitly found in the searched literature. However, a general approach would involve the reaction of a 5-halo-2,4-dimethylthiazole with a malonic ester followed by decarboxylation, or a direct C-H activation/functionalization at the 5-position.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
A general procedure for the hydrolysis of a similar ethyl 2,4-dimethylthiazole-5-carboxylate provides a reliable method.[3](--INVALID-LINK--) The ethyl ester is refluxed for 4 hours in a 1:1 mixture of 10% aqueous sodium hydroxide and ethanol. After the reaction is complete, ethanol is removed under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate to remove any unreacted ester. The aqueous layer is then acidified to pH 3 with 10% hydrochloric acid. The resulting mixture is evaporated to dryness. The solid residue is dissolved in methanol to separate the insoluble sodium chloride. Evaporation of the methanol affords the pure this compound. A yield of 90% has been reported for a similar hydrolysis reaction.[3](--INVALID-LINK--)
Diagram of the Hydrolysis Step:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a complete set of experimental spectra for this specific compound was not found in the searched literature, typical chemical shifts for related thiazole and acetic acid moieties can be predicted.
Expected ¹H NMR Data:
-
Singlet for the methyl group at the 2-position of the thiazole ring.
-
Singlet for the methyl group at the 4-position of the thiazole ring.
-
Singlet for the methylene protons of the acetic acid side chain.
-
Broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Data:
-
Signals corresponding to the two methyl carbons.
-
Signals for the C2, C4, and C5 carbons of the thiazole ring.
-
Signal for the methylene carbon of the acetic acid side chain.
-
Signal for the carbonyl carbon of the carboxylic acid.
Expected IR Data:
-
Broad O-H stretch from the carboxylic acid.
-
C=O stretch from the carboxylic acid.
-
C-H stretches from the methyl and methylene groups.
-
C=N and C=C stretches from the thiazole ring.
Application as a Synthetic Intermediate in Drug Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a handle for various chemical transformations, most notably amide bond formation, to introduce diverse functionalities and modulate the pharmacological properties of the resulting compounds.
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The thiazole ring acts as a key pharmacophore in many approved drugs.
While a specific example of a drug candidate synthesized directly from this compound was not identified in the provided search results, a general workflow for its utilization can be illustrated.
General Workflow for Drug Candidate Synthesis:
Caption: Workflow for utilizing the intermediate in drug discovery.
This workflow highlights the key stages where this compound can be employed. By coupling it with a library of diverse amines, a vast chemical space can be explored to identify novel compounds with desired biological activities. Subsequent lead optimization through structure-activity relationship (SAR) studies can then lead to the development of potent and selective drug candidates. The thiazole core often plays a crucial role in binding to biological targets, and the modifications introduced via the acetic acid side chain can fine-tune this interaction and improve pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials and the presence of a reactive carboxylic acid handle make it an attractive building block for the creation of diverse chemical libraries. While further research is needed to fully explore its applications, the established biological importance of the thiazole scaffold suggests that this intermediate will continue to be a key component in the quest for novel therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the synthetic utility of this compound in their research endeavors.
References
The Discovery and Enduring Legacy of 2,4-Dimethylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and drug discovery. Among its myriad of derivatives, those based on the 2,4-dimethylthiazole core have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of 2,4-dimethylthiazole derivatives, offering a comprehensive resource for researchers in the field.
A Historical Perspective: From Landmark Synthesis to Therapeutic Promise
The journey of thiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported a versatile method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides, a reaction now famously known as the Hantzsch thiazole synthesis.[1] This seminal discovery laid the foundation for the systematic exploration of this class of compounds. Early research focused on understanding the fundamental reactivity and properties of the thiazole ring.
The 20th century witnessed a surge of interest in thiazole derivatives as their therapeutic potential began to be unveiled. The discovery of sulfathiazole, an effective antimicrobial agent, marked a significant milestone, demonstrating the value of the thiazole scaffold in developing life-saving drugs. This spurred further investigations into the synthesis and biological evaluation of a vast array of thiazole-containing molecules, including 2,4-disubstituted derivatives. Over the decades, these compounds have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, with many thiazole-based drugs receiving FDA approval.
Core Synthesis: The Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing the 2,4-dimethylthiazole core and its derivatives. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Synthesis of 2,4-Dimethylthiazole
A general and robust procedure for the synthesis of 2,4-dimethylthiazole is as follows:
-
Reactants: Thioacetamide and chloroacetone (or bromoacetone).
-
Solvent: Typically a polar solvent such as ethanol or dimethylformamide (DMF).
-
Procedure:
-
Equimolar amounts of thioacetamide and the α-haloketone (e.g., chloroacetone) are dissolved in the chosen solvent.
-
The reaction mixture is heated under reflux for a specified period, often monitored by thin-layer chromatography (TLC) to track the consumption of starting materials.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or column chromatography, to yield the 2,4-dimethylthiazole.[2]
-
Variations of this protocol exist, including the use of microwave irradiation to accelerate the reaction and improve yields. The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents at various positions of the thiazole ring by simply modifying the starting α-haloketone and thioamide.
Physicochemical Properties of 2,4-Dimethylthiazole
Understanding the fundamental physical and chemical properties of the core scaffold is crucial for designing and developing new derivatives with desired pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NS | [3] |
| Molecular Weight | 113.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 145-146 °C | [3][4] |
| Density | ~1.06 g/mL | [4] |
| Refractive Index | ~1.51 | [4] |
Therapeutic Applications and Mechanisms of Action
2,4-Dimethylthiazole derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad range of biological activities.
Anticancer Activity
A significant body of research has focused on the development of 2,4-disubstituted thiazole derivatives as potent anticancer agents.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Table of Anticancer Activity of Selected 2,4-Disubstituted Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Dasatinib | Various | Varies | BCR-ABL and Src family kinase inhibitor | |
| Compound 4c | MCF-7 (Breast) | 2.57 | VEGFR-2 inhibition, G1/S phase arrest, apoptosis induction | [6] |
| Compound 4c | HepG2 (Liver) | 7.26 | VEGFR-2 inhibition, G1/S phase arrest, apoptosis induction | [6] |
| Compound 1d | Various | Varies | Cell cycle arrest, DNA fragmentation, mitochondrial depolarization | [7] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 | EGFR inhibition | [5] |
Signaling Pathways Targeted by Anticancer Thiazole Derivatives
Several critical signaling pathways have been identified as targets for 2,4-dimethylthiazole derivatives in cancer therapy.
Antimicrobial Activity
The thiazole scaffold is a key component of many clinically used antimicrobial agents. 2,4-Disubstituted thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.
Table of Antimicrobial Activity of Selected 2,4-Disubstituted Thiazole Derivatives
| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Hydrazinyl-thiazoles (7a, 7b, 7c) | Candida albicans | 3.9 | [8] |
| 2,4-disubstituted thiazoles (38) | Bacillus subtilis | 4.51 | [9] |
| 2,4-disubstituted thiazoles (38) | Escherichia coli | 4.60 | [9] |
| 2,5-dichloro thienyl-substituted thiazoles | Various bacteria & fungi | 6.25 - 12.5 | [10] |
| Heteroaryl(aryl) thiazole (3) | Bacillus cereus | 0.23 - 0.70 | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate broth medium, test compound, and a positive control antibiotic.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of the microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Future Directions
The 2,4-dimethylthiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these derivatives.
-
Development of Drug Delivery Systems: To improve the pharmacokinetic properties and reduce potential side effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2,4-dimethylthiazole derivatives for the treatment of other diseases, such as neurodegenerative and metabolic disorders.
The rich history and proven therapeutic potential of 2,4-dimethylthiazole derivatives ensure their continued importance in the landscape of drug discovery and development. This technical guide serves as a foundational resource to inspire and support further innovation in this exciting field.
References
- 1. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
The Pharmacological Landscape of Substituted Thiazole Acetic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted thiazole acetic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.
Anti-inflammatory Activity
Substituted thiazole acetic acids have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory potential of various substituted thiazole acetic acid derivatives has been quantified using in vitro and in vivo assays. The following table summarizes the inhibitory concentrations (IC50) against COX-1 and COX-2 enzymes and the in vivo efficacy in the carrageenan-induced rat paw edema model.
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| Compd. 29 | 4-(4-chlorophenyl)-2-phenylamino- | - | - | Strong suppression | [1] |
| Compd. 71 | 4-(4-chlorophenyl)-2-diethylamino- | - | - | Strong suppression | [1] |
| 3c | 2-(4-((4-(p-tolyl)thiazol-2-yl)amino)phenyl)acetic acid | Similar to reference drug | - | - | |
| 2a | Thiazole carboxamide derivative | 2.65 | 0.958 | - | [2] |
| 2b | Thiazole carboxamide derivative | 0.239 | 0.191 | - | [2] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[3][4]
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing an acute, localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[5]
Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Substituted thiazole acetic acids often exert their anti-inflammatory effects by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
Anticancer Activity
A growing body of evidence suggests that substituted thiazole acetic acids possess significant anticancer properties, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data for Anticancer Activity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with IC50 values indicating their potency.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 4c | 2-(2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)-thiazol-4(5H)-one | MCF-7 | 2.57 | [6] |
| 4c | 2-(2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)-thiazol-4(5H)-one | HepG2 | 7.26 | [6] |
| 4f | Thiazol-5(4H)-one derivative | HCT-116 | 2.89 | [7] |
| 5a | Thiazol-5(4H)-one derivative | HCT-116 | 3.12 | [7] |
| 8l | Thiazol-5(4H)-one derivative | HepG-2 | 3.73 | [7] |
| 29 | Thiazole derivative | - | 0.05 | [8] |
| 40 | Thiazole derivative | - | 0.00042 | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
Many anticancer agents, including substituted thiazole acetic acids, induce programmed cell death, or apoptosis, in cancer cells. The intrinsic pathway of apoptosis is a common mechanism.
Antimicrobial Activity
Substituted thiazole acetic acids have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| 12 | 2-(4-hydroxyphenyl)-1,3-thiazole derivative | S. aureus | 125-150 | [10] |
| 12 | 2-(4-hydroxyphenyl)-1,3-thiazole derivative | E. coli | 125-150 | [10] |
| 12 | 2-(4-hydroxyphenyl)-1,3-thiazole derivative | A. niger | 125-150 | [10] |
| 13 | Benzo[d]thiazole derivative | S. aureus | 50-75 | [10] |
| 14 | Benzo[d]thiazole derivative | E. coli | 50-75 | [10] |
Experimental Protocol: Broth Microdilution Assay
This method is a widely used technique for determining the MIC of an antimicrobial agent.[11][12]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Experimental Workflow: Broth Microdilution Assay
References
- 1. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Prediction of (2,4-Dimethyl-thiazol-5-yl)-acetic acid Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
The identification of molecular targets and the prediction of bioactivity are critical early steps in the drug discovery process. In silico, or computational, methods provide a rapid and cost-effective means to profile novel chemical entities, prioritizing them for further experimental validation. This technical guide outlines a comprehensive in silico workflow to predict the biological activity of (2,4-Dimethyl-thiazol-5-yl)-acetic acid, a molecule belonging to the thiazole class of compounds known for a wide range of pharmacological activities. This document serves as a procedural whitepaper, detailing methodologies for target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All quantitative data are presented in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to provide a clear and actionable guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule featuring a substituted thiazole ring. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. Given the therapeutic potential of this chemical class, a systematic in silico evaluation of novel derivatives like this compound is warranted to elucidate its potential mechanisms of action and pharmacological profile.
Computational approaches have become indispensable in modern drug discovery, enabling the rapid screening of vast chemical spaces and the generation of testable hypotheses.[1] This guide presents a hypothetical, yet methodologically rigorous, in silico investigation of this compound, demonstrating a standard workflow from initial target identification to the assessment of its drug-like properties.
Overall In Silico Workflow
The prediction of bioactivity for a novel compound is a multi-stage process that integrates various computational techniques. This workflow is designed to systematically identify potential biological targets, characterize the molecular interactions, and evaluate the pharmacokinetic profile of the compound.
References
Technical Guide on (2,4-Dimethyl-thiazol-5-yl)-acetic acid: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on the best available information for structurally similar compounds. Specific safety and toxicological data for (2,4-Dimethyl-thiazol-5-yl)-acetic acid (CAS No. 306937-38-2) is limited.[1] Researchers should handle this compound with the utmost care and assume it may have hazardous properties. All handling should be performed by trained personnel in a controlled laboratory setting.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid | [1] |
| Synonyms | This compound | |
| CAS Number | 306937-38-2 | [1] |
| Molecular Formula | C7H9NO2S | [1] |
| Molecular Weight | 171.21 g/mol | [1] |
| Appearance | Not explicitly available; likely a solid | |
| Solubility | Not explicitly available |
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2]
-
Acute Toxicity (Oral): A structurally related compound, 2,4-Dimethyl-5-Acetyl Thiazole, is listed as toxic if swallowed.[3]
Precautionary Statements (Recommended based on related compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
| Aspect | Guideline | Reference |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid generation of dust.[6] Avoid contact with skin, eyes, and clothing.[7] Use non-sparking tools and take precautionary measures against static discharges.[8] | |
| Storage | Store in a cool, dry, and well-ventilated place.[6][9] Keep container tightly closed.[8][9] Store away from incompatible materials such as strong oxidizing agents.[6][9] | |
| Incompatible Materials | Strong oxidizing agents.[6][9] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| PPE | Specification | Reference |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5][8] | |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[5][7] | |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[7][8] |
First Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First Aid Measure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7] | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention if irritation persists. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
Accidental Release Measures
In the event of a spill, follow these procedures:
| Step | Action | Reference |
| 1. Evacuation & Ventilation | Evacuate the area and ensure adequate ventilation.[8] | |
| 2. Control Ignition Sources | Remove all sources of ignition.[8] | |
| 3. Containment | Contain the spill using inert absorbent material (e.g., sand, earth).[9] | |
| 4. Clean-up | Carefully collect the spilled material into a suitable, labeled container for disposal.[8] | |
| 5. Personal Protection | Wear appropriate personal protective equipment during clean-up.[9] |
Experimental Protocols
No specific experimental protocols for this compound were found in the initial search. The following is a generalized protocol for a related chemical synthesis that illustrates the necessary precautions and steps. This is for illustrative purposes only and must be adapted by a qualified chemist for the specific reaction.
Example: Synthesis of a Thiazole Derivative (Illustrative)
This protocol is a hypothetical adaptation based on the synthesis of N-(thiazol-2-yl)-2-tosylacetamide.[10]
Materials and Reagents:
-
Starting thiazole precursor
-
Acylating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Dissolve the starting thiazole precursor and base in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acylating agent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the required duration, monitoring by a suitable technique (e.g., TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Dry the organic layer, filter, and concentrate using a rotary evaporator.
-
Purify the crude product using an appropriate method, such as column chromatography.
Diagrams
Caption: General workflow for safe chemical handling.
References
- 1. 2-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ACETIC ACID | CAS 306937-38-2 [matrix-fine-chemicals.com]
- 2. 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. premiermedicalco.com [premiermedicalco.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. uwm.edu [uwm.edu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
The Thiazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging with a wide array of biological targets implicated in numerous pathologies. Thiazole-containing compounds are found in a range of FDA-approved drugs, from anticancer agents to antibiotics, highlighting their therapeutic significance.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets for thiazole-based compounds, focusing on the molecular mechanisms of action and the experimental workflows required to validate these interactions. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the discovery and development of next-generation thiazole-based therapeutics.
Introduction: The Enduring Appeal of the Thiazole Nucleus
The thiazole motif is considered a "privileged scaffold" in drug discovery due to its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions with various biological macromolecules.[1][2] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive core for designing targeted therapies. This guide will delve into the major classes of therapeutic targets for thiazole-containing compounds, with a focus on oncology, inflammation, neurodegenerative disorders, and infectious diseases.
Therapeutic Targets in Oncology
The dysregulation of cellular signaling pathways is a hallmark of cancer, and several key enzymes in these pathways have been successfully targeted by thiazole-containing inhibitors.
Protein Kinases: The Master Regulators of the Cell Cycle
Protein kinases are critical regulators of cell cycle progression, and their aberrant activity is a common driver of oncogenesis. Thiazole-based compounds have shown significant promise as inhibitors of several important kinase families.
CDKs are serine/threonine kinases that, in complex with their cyclin partners, govern the transitions between different phases of the cell cycle.[3] Their inhibition is a well-established strategy for cancer treatment.[4][5] Thiazole derivatives have been developed as potent inhibitors of CDK2 and CDK9.[6][7]
-
Mechanism of Action: Thiazole-based CDK inhibitors typically function as ATP-competitive inhibitors. The thiazole ring often forms key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket, while other substituents on the scaffold can be modified to enhance potency and selectivity.[3] For example, diaminothiazole compounds have been developed into highly potent CDK2 inhibitors.[3]
-
Signaling Pathway: CDK2, in complex with cyclin E and cyclin A, promotes the G1-S phase transition by phosphorylating and inactivating the Retinoblastoma (Rb) protein.[3] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.[5][8]
Aurora kinases are another family of serine/threonine kinases that are essential for mitotic progression, playing roles in centrosome maturation, spindle assembly, and chromosome segregation.[9] Their overexpression is linked to various cancers. Aminothiazole derivatives have been identified as potent and selective inhibitors of Aurora kinases.[10][11]
-
Mechanism of Action: Similar to CDK inhibitors, thiazole-based Aurora kinase inhibitors are often ATP-competitive. The aminothiazole scaffold has been shown to fit into the ATP-binding pocket, and modifications to the scaffold can improve selectivity for different Aurora kinase isoforms (A, B, and C).[10][12]
-
Signaling Pathway: Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex that ensures correct kinetochore-microtubule attachments and cytokinesis.[9][13][14] Inhibition of Aurora kinases leads to mitotic defects, such as monopolar spindles and cytokinesis failure, ultimately inducing apoptosis in cancer cells.[13]
Histone Deacetylases (HDACs)
HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[15] HDAC inhibitors have emerged as a promising class of anticancer agents.[16] Several thiazole-containing compounds, particularly those with a hydroxamic acid moiety, have been developed as potent HDAC inhibitors.[16][17][18][19]
-
Mechanism of Action: The general pharmacophore model for HDAC inhibitors includes a zinc-binding group, a linker, and a surface recognition cap.[20] In thiazole-based HDAC inhibitors, the thiazole ring often serves as part of the linker or cap, while a hydroxamic acid group chelates the zinc ion in the active site of the enzyme, thereby inhibiting its activity.[17][18]
-
Downstream Effects: Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][8][12][15][21]
Tubulin
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[7][11][22][23][24] Disrupting microtubule dynamics is a clinically validated anticancer strategy. Thiazole derivatives have been shown to act as tubulin polymerization inhibitors.[25][26][27]
-
Mechanism of Action: Many thiazole-containing tubulin inhibitors bind to the colchicine-binding site on β-tubulin.[25][27] This binding prevents the polymerization of tubulin heterodimers into microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[27]
Therapeutic Targets in Inflammation
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole-containing compounds have been investigated as inhibitors of enzymes involved in the inflammatory cascade.
Cyclooxygenases (COX)
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiazole and thiazolidinone derivatives have been identified as COX-1 and COX-2 inhibitors.[8][9]
-
Mechanism of Action: Thiazole-based COX inhibitors can exhibit varying degrees of selectivity for COX-1 versus COX-2.[15][28] The thiazole scaffold can be decorated with different substituents to optimize binding to the active site of the COX isoforms.[29]
Lipoxygenases (LOX)
LOX enzymes, particularly 5-LOX, catalyze the production of leukotrienes, which are potent pro-inflammatory mediators.[20][29][30] Dual inhibition of COX and LOX pathways is an attractive strategy for developing anti-inflammatory agents with an improved safety profile.[14][22] Thiazole derivatives have been developed as 5-LOX inhibitors and dual COX/LOX inhibitors.[9][24][31][32]
-
Signaling Pathway: The 5-LOX pathway converts arachidonic acid into leukotrienes, which are involved in various inflammatory responses.[30][33] Inhibition of 5-LOX blocks the production of these pro-inflammatory mediators.
Therapeutic Targets in Neurodegenerative Disorders
Thiazole-containing compounds are also being explored for the treatment of neurodegenerative diseases like Alzheimer's disease (AD).
Acetylcholinesterase (AChE)
AChE is an enzyme that degrades the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[25][28] Inhibition of AChE is a key therapeutic strategy for AD, as it increases the levels of acetylcholine in the brain, which can improve cognitive function.[34][35] Numerous thiazole derivatives have been synthesized and evaluated as AChE inhibitors.[13][21][30][36]
-
Mechanism of Action: Thiazole-based AChE inhibitors are designed to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. Molecular docking studies have shown that these compounds can form interactions with key residues in the active site gorge of AChE.[21]
Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in the pathophysiology of AD.[4][31] It is involved in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, and in the production of amyloid-β.[4][37][38] Thiazole-containing compounds have been identified as potent inhibitors of GSK-3β.[12][34][39][40]
-
Mechanism of Action: Thiazole-based GSK-3β inhibitors are often ATP-competitive, binding to the ATP pocket of the enzyme and preventing its kinase activity.[12] The thiazole compound AR-A014418 is a selective and ATP-competitive inhibitor of GSK3β.[12]
Therapeutic Targets in Infectious Diseases
The thiazole scaffold is present in numerous antimicrobial agents.
Fungal Cytochrome P450 Demethylase (Ergosterol Biosynthesis)
Thiazole antifungals function by inhibiting cytochrome P450 demethylase, an enzyme essential for the conversion of lanosterol to ergosterol in fungal cell membranes.[41] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[6][17][27] This pathway is a prime target for antifungal drug development because it is absent in humans.[17]
-
Mechanism of Action: The nitrogen atom in the thiazole ring of these antifungal agents coordinates with the heme iron atom in the active site of cytochrome P450 demethylase, inhibiting its function.
Experimental Protocols for Target Validation
The validation of a compound's activity against its putative target is a critical step in drug discovery. The following are generalized protocols for assays relevant to the targets discussed.
General Kinase Inhibition Assay (e.g., for CDKs, Aurora Kinases, GSK-3β)
This protocol describes a common method for measuring kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption.
-
Principle: Kinase activity is measured by the amount of ATP converted to ADP. A proprietary reagent is added to deplete the remaining ATP, and then a second reagent converts ADP back to ATP, which is used by a luciferase to produce a luminescent signal directly proportional to the kinase activity.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase, substrate, ATP, and test compounds at appropriate concentrations. A serial dilution of the thiazole-containing test compound should be prepared.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Controls:
-
Positive Control: A known inhibitor of the kinase.
-
Negative Control: Vehicle (e.g., DMSO) without the test compound.
-
No Enzyme Control: To determine background signal.
-
-
-
Causality and Self-Validation: This assay directly measures the enzymatic activity of the kinase. The inclusion of a known inhibitor validates the assay's ability to detect inhibition, while the vehicle control establishes the baseline kinase activity. The dose-response curve generated from the serial dilution of the test compound allows for the calculation of an IC50 value, quantifying its potency. A successful assay will show a clear dose-dependent inhibition by the test compound and the positive control, with minimal signal in the no-enzyme control.
COX Inhibition Assay (Colorimetric)
This protocol outlines a method to screen for COX-1 and COX-2 inhibitors.
-
Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is measured by a spectrophotometer.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the thiazole test compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and enzyme.
-
Inhibitor Incubation: Add the test compound or vehicle control and incubate to allow for binding.
-
Initiation: Add arachidonic acid to start the reaction.
-
Detection: After a short incubation, add a colorimetric substrate and measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Controls:
-
Positive Control: A known COX inhibitor (e.g., celecoxib for COX-2).
-
Negative Control: Vehicle control.
-
Background Wells: No enzyme added.
-
-
-
Causality and Self-Validation: This assay directly measures the enzymatic activity of COX. By running parallel assays with COX-1 and COX-2, the selectivity of the inhibitor can be determined. The positive and negative controls ensure the assay is performing as expected.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used method for screening AChE inhibitors.
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare phosphate buffer, DTNB solution, AChE solution, acetylthiocholine iodide (substrate), and the thiazole test compound.
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB, and the test compound or vehicle control.
-
Enzyme Addition: Add the AChE solution and incubate.
-
Initiation: Add the substrate to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals.
-
Controls:
-
Positive Control: A known AChE inhibitor (e.g., donepezil).
-
Negative Control: Vehicle control.
-
Blank: All reagents except the enzyme.
-
-
-
Causality and Self-Validation: The rate of the color change is directly proportional to the AChE activity. A decrease in the rate of color change in the presence of the test compound indicates inhibition. The controls are essential for validating the results.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative thiazole-containing compounds against their respective targets.
| Target | Compound Class | Example Compound | IC50 | Reference |
| CDK2 | Diaminothiazole | Compound 51 | 0.0009 - 0.0015 µM | [3] |
| Thiazole Linked Phenylsulfone | Compound 11b | 0.416 µM | [6] | |
| Aurora A | Aminothiazole | Compound 29 | 79 nM | [12] |
| GSK-3β | Acylaminopyridine-thiazole | Compound 42 | 0.29 nM | [12] |
| Thiazole Derivative | AR-A014418 | 100 nM | [12] | |
| Tubulin | Thiazole-naphthalene | Compound 5b | 3.3 µM | [27] |
| 2,4-disubstituted thiazole | Compound IV | 2.00 µM | [25] | |
| COX-1 | Thiazole carboxamide | Compound 2b | 0.239 µM | [15] |
| COX-2 | Thiazole carboxamide | Compound 2b | 0.191 µM | [15] |
| 5-LOX | N-aryl-4-aryl-1,3-thiazole-2-amine | Compound 3a | 127 nM | [9] |
| AChE | Thiazole-based derivative | Compound 10 | 103.24 nM | [21] |
| Thiazoloindazole-based | Tl45b | 0.071 µM | [35] |
Conclusion and Future Directions
The thiazole scaffold continues to be a highly productive motif in the discovery of novel therapeutic agents. Its ability to interact with a diverse range of targets, from kinases and enzymes in metabolic pathways to structural proteins, underscores its importance in medicinal chemistry. The ongoing exploration of new thiazole derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of more effective and selective drugs for a multitude of diseases. Future research should focus on leveraging computational methods for the rational design of next-generation thiazole-based inhibitors with improved pharmacokinetic properties and reduced off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Acetylcholinesterase & Cholinergic Signaling in Development | BioSerendipity [bioserendipity.com]
- 11. Tubulin: Structure, Functions and Roles in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 16. rupress.org [rupress.org]
- 17. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tubulin - Wikipedia [en.wikipedia.org]
- 24. Tubulin: Significance and symbolism [wisdomlib.org]
- 25. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 28. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 29. probiologists.com [probiologists.com]
- 30. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 32. biorxiv.org [biorxiv.org]
- 33. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 34. Role of Cholinergic Signaling in Alzheimer’s Disease | MDPI [mdpi.com]
- 35. promega.com [promega.com]
- 36. davidmoore.org.uk [davidmoore.org.uk]
- 37. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]
- 39. researchgate.net [researchgate.net]
- 40. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 41. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid from Chloroacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the multi-step synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, chloroacetone. The synthesis involves the formation of a thiazole ring, followed by functionalization at the C5 position and subsequent elaboration of the acetic acid side chain.
Introduction
This compound and its derivatives are important intermediates in the development of various pharmaceutical agents. The thiazole moiety is a key structural feature in numerous biologically active compounds. This protocol outlines a reliable and scalable synthetic route, beginning with the classical Hantzsch thiazole synthesis to construct the core heterocyclic scaffold. Subsequent functionalization via a Vilsmeier-Haack reaction and a two-step conversion of the resulting aldehyde provides the target acetic acid derivative.
Overall Synthetic Pathway
The synthesis of this compound from chloroacetone is accomplished through a three-stage process as depicted below.
Caption: Overall synthetic route from chloroacetone to this compound.
Experimental Protocols
Stage 1: Synthesis of 2,4-Dimethylthiazole
This stage employs the Hantzsch thiazole synthesis to form the core 2,4-dimethylthiazole ring from chloroacetone and thioacetamide.[1][2]
Experimental Workflow:
Caption: Workflow for the synthesis of 2,4-Dimethylthiazole.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by distillation to yield pure 2,4-dimethylthiazole.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-85% | [1] |
| Boiling Point | 144-146 °C | [2] |
| Appearance | Colorless to pale yellow liquid |
Stage 2: Vilsmeier-Haack Formylation of 2,4-Dimethylthiazole
This stage introduces a formyl group at the electron-rich C5 position of the thiazole ring.
Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation.
Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Addition of Thiazole: To the prepared Vilsmeier reagent, add 2,4-dimethylthiazole (1.0 equivalent) dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous mixture with a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH) to pH 7-8.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,4-dimethylthiazole-5-carbaldehyde.[3][4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-75% | General expectation |
| Melting Point | 49-51 °C | [3] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, δ) | ~9.9 (s, 1H, CHO), 2.7 (s, 3H, CH₃), 2.6 (s, 3H, CH₃) | Inferred |
| ¹³C NMR (CDCl₃, δ) | ~185 (CHO), 165 (C2), 150 (C4), 130 (C5), 19 (CH₃), 16 (CH₃) | Inferred |
Stage 3: Synthesis of this compound
This final stage involves a two-step conversion of the 5-formyl group to the desired acetic acid moiety.
Experimental Workflow:
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis for Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Hantzsch thiazole synthesis for the preparation of thiazole acetic acid derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The protocols detailed below, along with the accompanying data and diagrams, offer a practical framework for the synthesis and application of these valuable molecules.
Introduction
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of the thiazole ring.[2][3] The classical approach involves the condensation of an α-haloketone with a thioamide.[3][4] This method is widely favored for its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole core.[4]
Thiazole-containing compounds are integral to numerous clinically approved drugs and exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6] Thiazole acetic acid derivatives, in particular, are valuable intermediates in the synthesis of antibiotics, such as Cefotiam, and are explored for their own therapeutic potential.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloester in an SN2 reaction.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ester, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[4]
Experimental Protocols
The following protocols describe the synthesis of a thiazole acetic acid derivative in a two-step process: the Hantzsch synthesis to form the ethyl ester, followed by saponification to yield the carboxylic acid.
Protocol 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate
This protocol outlines the Hantzsch condensation of ethyl 4-chloroacetoacetate with thiourea to yield the corresponding thiazole acetic acid ester.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol (95%)
-
Sodium acetate trihydrate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in 95% ethanol by heating at reflux for 15-20 minutes.
-
Slowly add ethyl 4-chloroacetoacetate (1.02 equivalents) to the refluxing solution.
-
Continue to heat the reaction mixture at reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Ethyl 2-(2-aminothiazol-4-yl)acetate.
Protocol 2: Saponification of Ethyl 2-(2-aminothiazol-4-yl)acetate to 2-(2-aminothiazol-4-yl)acetic acid
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
Materials:
-
Ethyl 2-(2-aminothiazol-4-yl)acetate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve Ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 equivalent) in a mixture of methanol (or ethanol) and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of thiazole acetic acid derivatives via the Hantzsch reaction and subsequent saponification.
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Ethyl 2-(2-aminothiazol-4-yl)acetate | Ethyl 4-chloroacetoacetate, Thiourea | Reflux in Ethanol, 3h | 85-95 | 152-154 |
| 2-(2-aminothiazol-4-yl)acetic acid | Ethyl 2-(2-aminothiazol-4-yl)acetate, NaOH | Reflux in aq. Methanol, 4h | 90-98 | 198-200 (decomposes) |
Experimental Workflow
The overall experimental workflow for the synthesis of thiazole acetic acid derivatives is depicted below.
Applications in Drug Development
Thiazole acetic acid derivatives are valuable building blocks in the synthesis of more complex pharmaceutical agents.[7] Their utility stems from the reactive handles provided by the carboxylic acid and the amino group (if present), allowing for further chemical modifications.
-
Antibiotics: As previously mentioned, 2-(2-amino-1,3-thiazol-4-yl)acetic acid is a key intermediate in the production of the cephalosporin antibiotic, Cefotiam. The thiazole acetic acid moiety is crucial for the biological activity of these antibiotics, often playing a role in their binding to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.
-
Anti-inflammatory and Immunosuppressive Agents: Studies have shown that derivatives of 2-amino-4-arylthiazole-5-acetic acid exhibit anti-inflammatory and immunosuppressive activities.[8] The specific mechanism of action for these compounds is an active area of research, but it is hypothesized that they may interfere with inflammatory signaling pathways.
-
Anticancer Agents: The thiazole scaffold is present in numerous anticancer drugs. While specific thiazole acetic acids are still under investigation, their derivatives are being explored for their potential to inhibit various cancer-related targets. For instance, some thiazole derivatives have been shown to target signaling pathways involved in cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[5]
The development of new synthetic routes and the exploration of the pharmacological properties of thiazole acetic acid derivatives continue to be a vibrant area of research, with the potential to yield novel therapeutic agents for a wide range of diseases.
References
- 1. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,4-Dimethyl-thiazol-5-yl)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid and its derivatives. This class of compounds has garnered significant interest due to their potential as anticancer and antimicrobial agents. The following sections detail the synthetic procedures, quantitative biological data for representative derivatives, and insights into their mechanisms of action.
I. Synthetic Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate followed by hydrolysis. A common route is outlined below.
Protocol 1: Synthesis of Ethyl (2,4-Dimethyl-thiazol-5-yl)acetate
This protocol is adapted from established methods for the synthesis of thiazole-5-carboxylates.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Bromination of Ethyl Acetoacetate: In a round-bottom flask, dissolve ethyl acetoacetate in a suitable solvent like ethanol. Cool the solution in an ice bath and slowly add N-bromosuccinimide (NBS) portion-wise while stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Thiazole Ring Formation: To the reaction mixture, add thioacetamide. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2,4-dimethyl-thiazol-5-yl)acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Hydrolysis of Ethyl (2,4-Dimethyl-thiazol-5-yl)acetate to this compound
This protocol describes the basic hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl (2,4-dimethyl-thiazol-5-yl)acetate
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
10% aqueous Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Methanol
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve ethyl (2,4-dimethyl-thiazol-5-yl)acetate in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extraction: Wash the remaining aqueous solution with ethyl acetate to remove any unreacted ester or organic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 10% aqueous HCl solution. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
II. Quantitative Biological Data
This compound and its derivatives have shown promising activity in both anticancer and antimicrobial assays. The following tables summarize representative quantitative data for structurally related thiazole derivatives.
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thiazole Derivative A | MCF-7 (Breast) | 2.57 | Aromatase inhibitor, Cell cycle arrest at G1/S | [1] |
| Thiazole Derivative B | HepG2 (Liver) | 7.26 | Aromatase inhibitor | [2] |
| Thiazole Derivative C | HCT-116 (Colon) | 5.82 | Tubulin Polymerization Inhibitor | [3] |
| Thiazole Derivative D | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | Not specified | [4] |
Table 2: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Thiazole Derivative E | Staphylococcus aureus | 12.5 | DNA Gyrase Inhibitor | [5] |
| Thiazole Derivative F | Escherichia coli | 6.25 | DNA Gyrase Inhibitor | [5] |
| Thiazole Derivative G | Listeria monocytogenes | < MIC of Ciprofloxacin | DNA Gyrase Inhibitor | [6] |
| Nitrothiazole Derivative H | Anaerobic Bacteria | Extremely low MICs | Not fully elucidated | [7] |
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Proposed Anticancer Signaling Pathway
Many thiazole derivatives exhibit anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division.[8][9][10][11][12]
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 12. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
Application Notes & Protocols for the Quantification of (2,4-Dimethyl-thiazol-5-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid in various matrices. The methodologies described herein are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity. These protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a heterocyclic compound containing a thiazole ring, a common scaffold in many pharmaceutical compounds.[1] Accurate and precise quantification of this analyte is crucial for various stages of drug development, including formulation, stability testing, and bioanalysis. The methods presented provide robust and reliable approaches for its determination.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value (Predicted/Reported) | Source |
| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)acetic acid | |
| InChI Code | 1S/C7H9NO2S/c1-4-6(3-7(9)10)11-5(2)8-4/h3H2,1-2H3,(H,9,10) | |
| InChI Key | VVEIGFCSKPLKGZ-UHFFFAOYSA-N | |
| Storage | Ambient Temperature |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where high concentrations are expected.
Experimental Protocol: HPLC-UV
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
3.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Analytical balance
-
Sonicator
-
pH meter
3.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[3] The mobile phase composition can be optimized, for example, a gradient elution starting from 95% A and ending at 5% A over 10 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[4]
3.5. Sample Preparation
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a suitable concentration.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| Specificity | No interference from excipients |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, making it suitable for pharmacokinetic and biomonitoring studies.[5]
Experimental Protocol: LC-MS/MS
6.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/urine (blank)
6.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
6.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]
-
Standard Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standard and QC Solutions: Prepare serial dilutions of the analyte stock solution in blank biological matrix to create calibration standards and quality control (QC) samples at low, medium, and high concentrations. Spike the internal standard into all standards, QCs, and samples at a fixed concentration.
6.4. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Parent and daughter ion transitions need to be determined by direct infusion of the standard solution.
6.5. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Data Presentation: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for LC-MS/MS quantification from plasma samples.
Method Validation Approach
The validation of the analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of bulk drug and formulations, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. Proper method validation is essential before implementation to ensure data integrity.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Application Notes and Protocols for (2,4-Dimethyl-thiazol-5-yl)-acetic acid in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the antimicrobial properties of (2,4-Dimethyl-thiazol-5-yl)-acetic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the broader class of thiazole acetic acid derivatives, which have demonstrated significant antimicrobial potential. Researchers should adapt and validate these protocols for the specific compound of interest.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring is a core structural motif in several clinically approved drugs. This compound, a member of this family, represents a promising scaffold for the development of novel antimicrobial agents. Its structural features, including the thiazole core and the acetic acid moiety, may contribute to its potential biological activity and favorable pharmacokinetic properties.
These application notes provide a comprehensive guide for the investigation of this compound as a potential antimicrobial agent, covering its synthesis, in vitro antimicrobial and cytotoxicity evaluation, and exploration of its potential mechanism of action.
Synthesis
A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. The following is a general protocol that can be adapted for the synthesis of this compound.
Protocol: Hantzsch Thiazole Synthesis (Adapted)
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
Thiazole Ring Formation:
-
In a round-bottom flask, dissolve thioacetamide in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate dropwise while stirring at room temperature.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Saponification:
-
The resulting crude ethyl (2,4-dimethyl-thiazol-5-yl)acetate is dissolved in a mixture of ethanol and an aqueous solution of NaOH or KOH.
-
The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).
-
-
Acidification and Extraction:
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of approximately 2-3 with dilute HCl.
-
The precipitated solid, this compound, is then extracted with a suitable organic solvent like ethyl acetate.
-
-
Purification:
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: The final product should be characterized by techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its structure and purity.
Caption: Hantzsch thiazole synthesis workflow.
Antimicrobial Activity Screening
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving the compound)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (media with DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile growth medium to each well of a 96-well plate.
-
In the first column of wells, add an appropriate volume of the compound stock solution to achieve the desired starting concentration (e.g., 20 µL of a 1 mg/mL working solution to 80 µL of media to get 200 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a final compound concentration half of the initial dilution series.
-
Controls: Include wells with:
-
Media and inoculum only (growth control).
-
Media, inoculum, and the positive control antibiotic (serial diluted).
-
Media and the highest concentration of DMSO used (solvent toxicity control).
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: Workflow for MIC determination.
Data Presentation: Antimicrobial Activity
The following table structure should be used to present the MIC data.
| Microbial Strain | Gram (+/-) or Fungal | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | + | ||
| Bacillus subtilis | + | ||
| Escherichia coli | - | ||
| Pseudomonas aeruginosa | - | ||
| Candida albicans | Fungal | ||
| Aspergillus niger | Fungal |
Cytotoxicity Assay
Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound.
-
Controls: Include wells with:
-
Cells and medium only (cell viability control).
-
Cells treated with the positive control.
-
Cells treated with the vehicle (DMSO) at the highest concentration used.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the compound concentration.
Data Presentation: Cytotoxicity
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control |
| HEK293 (non-cancerous) | ||
| HepG2 (liver cancer) | ||
| A549 (lung cancer) |
Potential Mechanism of Action
Some thiazole derivatives have been shown to target bacterial cell wall synthesis by inhibiting enzymes in the peptidoglycan biosynthesis pathway. One such potential target is the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase).
Caption: Inhibition of MurB in peptidoglycan synthesis.
Further studies, such as enzyme inhibition assays and molecular docking, would be required to confirm the precise mechanism of action of this compound.
Application Notes and Protocols for (2,4-Dimethyl-thiazol-5-yl)-acetic acid in Anticancer Research
Disclaimer: There is currently a notable lack of published literature specifically detailing the anticancer applications of (2,4-Dimethyl-thiazol-5-yl)-acetic acid. The following application notes and protocols are therefore based on research conducted on structurally similar 2,4-disubstituted thiazole and thiazol-5-yl-acetic acid derivatives. These notes are intended to provide a foundational framework for researchers and drug development professionals to explore the potential of this specific compound.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including approved anticancer drugs like Dasatinib.[1][2] Derivatives of thiazole have demonstrated significant potential in cancer therapy by targeting various biological pathways, including protein kinases, and inducing apoptosis.[1][2][3][4] this compound belongs to this promising class of compounds. While direct evidence of its anticancer activity is not yet available in the public domain, the structural features suggest it may exhibit antiproliferative properties, warranting further investigation. These notes provide a starting point for such research, leveraging data and methodologies from closely related analogs.
Potential Mechanisms of Action
Thiazole derivatives exert their anticancer effects through diverse mechanisms. Based on studies of analogous compounds, potential mechanisms for this compound could include:
-
Enzyme Inhibition: Many thiazole derivatives are known to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[3][5]
-
Induction of Apoptosis: Thiazole-containing compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells, often through the modulation of mitochondrial pathways or DNA fragmentation.[1][4][6]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.[4][6]
-
Tubulin Polymerization Inhibition: Certain thiazole-based molecules interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target in cancer chemotherapy.[6]
Data Presentation: Anticancer Activity of Structurally Related Thiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2,4-disubstituted thiazole and thiazolidinone derivatives against several human cancer cell lines. This data can serve as a benchmark for initial studies on this compound.
Table 1: IC50 Values of 2,4-Disubstituted Thiazole Derivatives Against Human Cancer Cell Lines
| Compound ID | 2-Position Substituent | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl | H (on thiazolidinone) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |||
| 5a | Phenyl, Phenylalanine | Thiazole-amino acid hybrid | A549 (Lung) | 8.02 | [7] |
| HeLa (Cervical) | 6.51 | [7] | |||
| MCF-7 (Breast) | 6.84 | [7] | |||
| 5ad | 2-Pyridyl, Phenylalanine | Thiazole-amino acid hybrid | A549, HeLa, MCF-7 | 3.68 - 8.51 | [7] |
| 4f | (4-chlorophenyl) | (Z)-2-((4-methoxyphenyl)amino)-5-((thiophen-2-yl)methylene)thiazol-4(5H)-one | HCT-116 (Colon) | 5.67 | [6] |
| HepG-2 (Liver) | 2.90 | [6] | |||
| MCF-7 (Breast) | 4.47 | [6] | |||
| PVS 03 | Substituted Phenyl | Substituted Moiety | MDAMB-231 (Breast) | Exhibited best activity | [5] |
Table 2: IC50 Values of Thiazol-5(4H)-one Derivatives Against Human Cancer Cell Lines
| Compound ID | Description | HCT-116 (µM) | HepG-2 (µM) | MCF-7 (µM) | Reference |
| 4f | Thiazol-5(4H)-one derivative | 5.67 | 2.90 | 4.47 | [6] |
| 5a | Thiazol-5(4H)-one derivative | 6.41 | 3.34 | 4.51 | [6] |
| 8f | Thiazol-5(4H)-one derivative | 6.22 | 3.87 | 5.29 | [6] |
| 8g | Thiazol-5(4H)-one derivative | 2.89 | 4.15 | 3.19 | [6] |
| 8k | Thiazol-5(4H)-one derivative | 3.15 | 4.29 | 3.09 | [6] |
| Colchicine | Reference Drug | 9.30 | 7.44 | 10.45 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound, adapted from methodologies reported for similar compounds.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Diagrams of Experimental Workflow and Potential Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Protocol for Cell Viability MTT Assay with Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which in most cases, correlates with cell viability, proliferation, and cytotoxicity.[1][2] This assay is particularly valuable in drug discovery for screening the effects of chemical compounds, such as thiazole derivatives, on various cell lines.[3][4] Thiazole compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][3]
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[1][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, typically between 570 and 590 nm.[1][7]
This document provides a detailed protocol for performing a cell viability MTT assay with thiazole compounds, including considerations for potential compound interference, data analysis, and presentation.
Principle of the MTT Assay
In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria, reduce the MTT tetrazolium salt to formazan.[6][8] This reaction results in the formation of purple formazan crystals that are insoluble in aqueous solutions.[5] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6] Therefore, the intensity of the purple color, after solubilization, provides a quantitative measure of cell viability.
Special Considerations for Thiazole Compounds
A critical aspect to consider when evaluating thiazole-based compounds with tetrazolium-based assays is the potential for direct chemical interference.[1] Compounds possessing inherent reducing properties can directly reduce the MTT salt to formazan, leading to an overestimation of cell viability and consequently, an underestimation of cytotoxicity (false-positive results).[1][9] Therefore, it is imperative to include a "compound blank" control (thiazole compound in media without cells) to account for any non-enzymatic reduction of MTT by the test compound itself.
Thiazole derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis, disruption of mitochondrial function, activation of caspases, and inhibition of critical cell survival signaling pathways like PI3K/Akt.[4][10][11]
Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[1]
Materials
-
Thiazole compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)[4]
-
Cell culture medium (appropriate for the cell line)[1]
-
Fetal Bovine Serum (FBS)[1]
-
Phosphate-Buffered Saline (PBS)[5]
-
Trypsin-EDTA solution (for adherent cells)[5]
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[1][5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1][12]
-
Microplate reader[1]
-
Humidified incubator (37°C, 5% CO₂)[13]
Procedure
1. Cell Seeding:
-
For adherent cells, harvest cells that are in the logarithmic growth phase using trypsinization.[5] For suspension cells, collect the cells by centrifugation.
-
Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at an optimized density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase during the assay. A typical seeding density can range from 1,000 to 100,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.[1]
2. Compound Treatment:
-
Prepare serial dilutions of the thiazole compound in culture medium to achieve the desired final concentrations. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of the thiazole compound.[1]
-
Include the following controls on each plate:
-
Untreated Control: Cells in culture medium only.[1]
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.[1]
-
Medium Blank: Culture medium without cells to measure background absorbance.[1]
-
Compound Blank: Culture medium with the highest concentration of the thiazole compound, but without cells, to check for direct MTT reduction.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes before removing the supernatant.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
4. Solubilization of Formazan:
-
After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes or by gentle pipetting to ensure complete dissolution.[14]
5. Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
Data Presentation
Quantitative data should be summarized in a structured table for clear comparison.
Table 1: Effect of Thiazole Compound on Cell Viability
| Thiazole Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | Value | Value | 100 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
| Medium Blank | Value | Value | N/A |
| Compound Blank | Value | Value | N/A |
Data Analysis
-
Subtract Background Absorbance: Subtract the average absorbance of the medium blank from all other readings.[1]
-
Check for Compound Interference: The absorbance of the compound blank should be negligible. If it is significant, it indicates direct reduction of MTT by the thiazole compound, and this value should be subtracted from the corresponding treated wells.
-
Calculate Percentage of Cell Viability:
-
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100
-
-
Determine IC₅₀ Value: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. The IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from this curve.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the cell viability MTT assay with thiazole compounds.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway affected by a thiazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. clyte.tech [clyte.tech]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mx.nthu.edu.tw [mx.nthu.edu.tw]
- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Acylation Reactions Involving (2,4-Dimethyl-thiazol-5-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of amide derivatives from (2,4-Dimethyl-thiazol-5-yl)-acetic acid, a key intermediate in the development of pharmacologically active compounds. The thiazole moiety is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The protocols outlined below describe two common and effective methods for the acylation of amines using this compound: the formation of an intermediate acyl chloride and a direct coupling reaction mediated by coupling agents.
Method 1: Acylation via Acyl Chloride Intermediate
This method involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of the acyl chloride with an amine. This is a robust method suitable for a wide range of amines.
Experimental Protocol
Part 1: Synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetyl chloride
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dioxane.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5–2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 40°C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude (2,4-Dimethyl-thiazol-5-yl)-acetyl chloride is typically used in the next step without further purification.
Part 2: Amide Formation
-
Reaction Setup: In a separate dry round-bottom flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve the crude (2,4-Dimethyl-thiazol-5-yl)-acetyl chloride (1.1 eq) from Part 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Direct Amide Coupling Using EDC-HOBt
This one-pot method utilizes a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), to facilitate amide bond formation with high efficiency and minimal side products.[5]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an aprotic solvent such as DMF or DCM.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for acylation reactions of a structurally similar compound, (2,4-dioxothiazolidin-5-yl)acetic acid, which can provide an estimation of the expected efficiency for the target reactions.[6]
| Entry | Amine | Coupling Method | Solvent | Yield (%) |
| 1 | 1,2,4-triazole | Acyl Chloride | Dioxane | 70-80% |
| 2 | 4-phenyl-1,2,4-triazolin-5-one | Acyl Chloride | Dioxane | 75-85% |
| 3 | 4-phenyl-1,2,4-triazolin-5-thione | Acyl Chloride | Dioxane | 72-82% |
Visualizations
Experimental Workflow: Amide Synthesis
Caption: General workflows for the synthesis of amides from this compound.
Signaling Pathway Context: Thiazole Derivatives in Drug Development
Caption: Role of thiazole derivatives in the drug discovery process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: (2,4-Dimethyl-thiazol-5-yl)-acetic acid in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research. Thiazole derivatives, a class of heterocyclic compounds, have emerged as promising scaffolds for the design of new anti-inflammatory drugs. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory potential of a specific thiazole derivative, (2,4-Dimethyl-thiazol-5-yl)-acetic acid.
Mechanism of Action
Thiazole derivatives often exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, primarily cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[2] By inhibiting COX-1 and/or COX-2, and 5-LOX, this compound and related compounds can effectively reduce the production of these inflammatory signaling molecules.[3] This dual inhibition is a desirable characteristic as it may offer a broader spectrum of anti-inflammatory activity with potentially fewer side effects compared to selective COX-2 inhibitors.[2]
The downstream effects of inhibiting these pathways include the reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as decreased nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).[4]
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
This section provides detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory activity of this compound.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
After incubation, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.
-
After 24 hours, collect the cell culture supernatant.
-
To 50 µL of supernatant, add 50 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.
-
Experimental Workflow for Nitric Oxide Production Assay
Caption: Workflow for the in vitro nitric oxide production assay.
2. Measurement of TNF-α and IL-6 Production by ELISA
This protocol quantifies the inhibitory effect of the test compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6.
-
Materials:
-
RAW 264.7 macrophage cell line and culture reagents (as above)
-
This compound
-
LPS from E. coli
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
-
Protocol:
-
Follow steps 1-5 from the Nitric Oxide Production Assay protocol to culture, pre-treat, and stimulate the RAW 264.7 cells.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the concentrations of TNF-α and IL-6 in the samples using a standard curve generated with recombinant cytokines.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.
-
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
-
-
Protocol:
-
Divide the rats into groups (n=6-8 per group): a control group, a reference drug group, and groups for different doses of this compound.
-
Administer the test compound or reference drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described assays. Note: The data presented here are for illustrative purposes, based on findings for similar thiazole derivatives, as specific data for this compound is not publicly available.
Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Concentration (µM) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available | |
| 50 | Data not available | Data not available | Data not available | |
| 100 | Data not available | Data not available | Data not available | |
| Reference Drug (e.g., Dexamethasone) | 10 | 85.2 ± 4.1 | 90.5 ± 3.8 | 88.1 ± 4.5 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Example Thiazole Derivative A | 15.2 | 0.85 | 17.9 |
| Example Thiazole Derivative B | >100 | 1.2 | >83.3 |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| Indomethacin (Reference) | 10 | 55.4 ± 5.2 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the anti-inflammatory potential of this compound. By employing these standardized in vitro and in vivo models, scientists can elucidate the compound's mechanism of action and quantify its efficacy. While specific quantitative data for this compound is not yet available in the public domain, the methodologies outlined here will enable the generation of robust and comparable data, contributing to the development of novel anti-inflammatory therapeutics based on the thiazole scaffold.
References
- 1. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of COX-2 and 5-LOX regulates the progression of colorectal cancer by promoting PTEN and suppressing PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thiazole Derivatives
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a critical scaffold in medicinal chemistry.[1] Its derivatives are known for a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2] Several FDA-approved drugs contain the thiazole moiety, highlighting its therapeutic significance.[3] Given their importance, robust analytical methods are required for the quality control, stability testing, and pharmacokinetic studies of these compounds. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a precise and reliable technique for the separation, identification, and quantification of thiazole derivatives.[4][5]
General Chromatographic Approach: Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for analyzing the moderately polar compounds typical of thiazole derivatives.[4] The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18 or C8) and a polar mobile phase.[4][6]
-
Stationary Phase (Column): A C18 column is the most frequent choice, offering excellent retention and resolution for a broad range of thiazole derivatives.[7][8] Column dimensions such as 250 mm x 4.6 mm with 5 µm particle size are standard, though shorter columns with smaller particles (e.g., <3 µm) can be used for faster UPLC applications.[4][9]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (water or a buffer) and an organic solvent like acetonitrile (ACN) or methanol.[6][9] Acetonitrile is often preferred for its low viscosity and UV transparency.[10] To improve peak shape and control the ionization state of acidic or basic analytes, the aqueous phase is often acidified using formic acid, acetic acid, trifluoroacetic acid (TFA), or phosphoric acid.[8][9][11] Formic acid is particularly suitable for Mass Spectrometry (MS) compatible methods.[9] The ratio of organic to aqueous phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.[12]
-
Detection: The aromatic nature of the thiazole ring allows for sensitive detection using a UV-Vis detector.[5] The specific wavelength is chosen based on the absorbance maximum of the target analyte, which typically falls between 240 nm and 350 nm.[5][8][11]
-
Sample Preparation: Proper sample preparation is crucial for accurate analysis. For synthesized compounds or pharmaceutical formulations, this usually involves dissolving the sample in a suitable solvent (e.g., acetonitrile or the mobile phase), followed by filtration through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[4][13] For biological samples like plasma, a protein precipitation step, often using cold acetonitrile, is required to remove interfering macromolecules before analysis.[5][14]
Experimental Protocols
Protocol 1: Quantification of 2-Mercaptothiazole
This protocol is adapted from a method for the determination of thioamides based on thiazole.[5]
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: Diaspher-110-C18 (150 mm x 4.0 mm, 5 µm particle size).[5]
-
-
Chromatographic Conditions:
-
Reagents and Standard Preparation:
-
Prepare the acetate buffer (pH 4.70) using HPLC-grade reagents.
-
Prepare a stock solution of 2-Mercaptothiazole standard (e.g., 100 µg/mL) in the mobile phase.
-
Create a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 2-Mercaptothiazole in the mobile phase to achieve a concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[13]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2-Mercaptothiazole in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: Quantification of a Novel Indole-Thiazole Derivative (CS03)
This protocol is based on a validated method for a specific novel thiazole derivative, demonstrating a typical approach for new chemical entities.[8]
-
Instrumentation:
-
Chromatographic Conditions:
-
Reagents and Standard Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water, then adding TFA.
-
Prepare a stock solution of the CS03 standard (e.g., 100 µg/mL) in the mobile phase.
-
Generate calibration standards at various concentrations (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the stock solution.[8]
-
-
Sample Preparation:
-
For analysis of the active substance, dissolve the sample in the mobile phase to a known concentration.
-
For analysis in nanocarriers, a specific extraction protocol may be needed to release the encapsulated drug before dilution.[8]
-
Filter all samples through a 0.22 µm syringe filter before placing them in the autosampler.
-
-
Data Analysis:
-
Verify system suitability parameters (e.g., tailing factor, theoretical plates). A tailing factor between 1.2 and 1.5 is desirable.[8]
-
Perform a linear regression on the calibration curve.
-
Calculate the concentration of the analyte in the unknown sample using the regression equation.
-
Data Presentation
The following tables summarize typical quantitative data for HPLC methods used in the analysis of thiazole derivatives.
Table 1: Chromatographic Performance for Selected Thiazole Derivatives
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 2-Mercaptothiazole[5] | ~6.5 | 1.3 | > 5000 |
| Aminothiazole Derivative[3] | ~4.2 | 1.4 | > 4500 |
| Ampicillin Derivative[11] | 4.935 | 1.2 | > 6000 |
| Indole-Thiazole (CS03)[8] | ~5.5 | 1.45 | > 5500 |
Table 2: Method Validation Parameters
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Mercaptothiazole[5] | 0.47 - 11.72 | > 0.999 | 0.45 | 1.4 |
| Aminothiazole Derivative[3] | 1.25 - 1250 (ng/mL) | > 0.998 | N/A | 1.25 (ng/mL) |
| Ampicillin Derivative[11] | 0.1 - 10 | 0.9988 | 0.01 | 0.033 |
| Indole-Thiazole (CS03)[8] | 1 - 20 | > 0.999 | 0.15 | 0.45 |
(Note: Data are compiled and adapted from cited literature and represent typical expected values.)
Visualizations
Caption: General experimental workflow for the HPLC analysis of thiazole derivatives.
Caption: Logical flow of Structure-Activity Relationship (SAR) studies for thiazole derivatives.[15]
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mastelf.com [mastelf.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the proposed industrial scale-up synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid. This document outlines a two-step synthetic pathway, including reaction conditions, purification methods, and analytical characterization. The protocols are designed to be scalable for industrial production.
Synthetic Pathway Overview
The proposed synthesis of this compound proceeds via a two-step route, commencing with the well-established Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by the introduction of the acetic acid side chain.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (2,4-dimethyl-thiazol-5-yl)-acetate
This step involves the condensation of thioacetamide and ethyl 2-chloroacetoacetate to form the thiazole ring directly functionalized with an ethyl acetate group at the 5-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Thioacetamide | 75.13 | 75.1 | 1.0 |
| Ethyl 2-chloroacetoacetate | 164.59 | 172.8 | 1.05 |
| Ethanol (95%) | - | 500 L | - |
Procedure:
-
To a 1000 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 500 L of 95% ethanol.
-
Add 75.1 kg (1.0 kmol) of thioacetamide to the ethanol and stir until fully dissolved.
-
Slowly add 172.8 kg (1.05 kmol) of ethyl 2-chloroacetoacetate to the reaction mixture over a period of 1-2 hours. An exothermic reaction will occur, and the temperature should be maintained below 40°C using a cooling jacket.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product is typically used directly in the next step without isolation.
Expected Yield: The reaction is expected to proceed in high yield, and the crude solution is carried forward.
Step 2: Synthesis of this compound
This step involves the saponification of the ethyl ester to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Crude Ethyl (2,4-dimethyl-thiazol-5-yl)-acetate solution | - | - | ~1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 48.0 | 1.2 |
| Water | - | 200 L | - |
| Hydrochloric Acid (HCl, 37%) | - | As needed | - |
Procedure:
-
To the reactor containing the crude ethyl (2,4-dimethyl-thiazol-5-yl)-acetate solution from Step 1, add a solution of 48.0 kg (1.2 kmol) of sodium hydroxide dissolved in 200 L of water.
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours.[1]
-
Monitor the disappearance of the starting ester by TLC or HPLC.
-
After the saponification is complete, cool the reaction mixture to 10-15°C.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 3-4. The product will precipitate as a solid.
-
The precipitated solid is collected by filtration and washed with cold water (2 x 50 L).
-
The wet cake is dried under vacuum at 50-60°C to a constant weight.
Expected Yield: 85-95% from ethyl (2,4-dimethyl-thiazol-5-yl)-acetate.
Purification
If further purification is required, the crude this compound can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
Analytical Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
Thioacetamide: Is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, in a well-ventilated area or fume hood.
-
Ethyl 2-chloroacetoacetate: Is a lachrymator and corrosive. Handle with care in a well-ventilated area, wearing appropriate PPE.
-
Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Handle with appropriate PPE, including gloves and safety glasses.
-
Ethanol: Is flammable. Avoid open flames and ensure proper grounding of equipment.
All procedures should be carried out by trained personnel in accordance with standard laboratory and industrial safety protocols. A thorough risk assessment should be conducted before commencing any scale-up activities.
References
Application Note: Generation of a Focused Compound Library from (2,4-Dimethyl-thiazol-5-yl)-acetic acid for Kinase Inhibitor Discovery
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4] A key strategy in modern drug discovery involves the synthesis of compound libraries based on such scaffolds to systematically explore structure-activity relationships (SAR) and identify novel therapeutic agents.[1] (2,4-Dimethyl-thiazol-5-yl)-acetic acid is an attractive starting material for library synthesis due to its synthetically tractable carboxylic acid moiety, which allows for the introduction of diverse chemical functionalities.
This application note provides a detailed protocol for the construction of a focused amide-based compound library from this compound. The resulting library is suitable for screening against various biological targets, particularly protein kinases, as many thiazole-containing molecules are known to modulate kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently deregulated in human cancers.[5][6][7]
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been successfully developed as inhibitors of key kinases within this pathway.[5][6]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for the thiazole library.
Experimental Protocols
Protocol 1: Parallel Amide Library Synthesis
This protocol details the synthesis of an amide library from this compound using a parallel synthesis approach in a 96-well plate format. The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[8]
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
A diverse library of primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block with sealing mat
-
Multi-channel pipette
-
Orbital shaker
Workflow for Compound Library Synthesis and Screening
The overall process from starting material to biological data involves synthesis, purification, characterization, and screening.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2,4-Dimethyl-thiazol-5-yl)-acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective strategy for synthesizing this compound involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the precursor, ethyl 2-(2,4-dimethylthiazol-5-yl)acetate, through the condensation of an α-haloketone with a thioamide.
-
Hydrolysis: Conversion of the ethyl ester precursor to the final carboxylic acid product.
Q2: What are the critical factors influencing the yield of the Hantzsch thiazole synthesis step?
Several factors can significantly impact the yield of the initial condensation step:
-
Purity of Reactants and Solvents: Impurities in the starting materials can lead to undesirable side reactions, consuming reactants and complicating purification. The use of anhydrous solvents is often recommended as the presence of water can be detrimental.
-
Reaction Temperature: An optimal temperature range exists for this reaction. While some reactions proceed at room temperature, others may require heating to reflux. It is crucial to monitor the reaction to avoid degradation of reactants or products at excessive temperatures.
-
Choice of Solvent: The solvent plays a key role in reaction rate and yield. Common solvents for Hantzsch synthesis include ethanol, methanol, and butanol. A solvent screening on a small scale is advisable to determine the best option for your specific setup.
-
Reaction Time: The reaction should be monitored to determine the point of completion. Insufficient reaction time will result in a low yield, while excessively long times can lead to the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the Hantzsch synthesis and the hydrolysis step. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: Are there any common side products I should be aware of?
During the Hantzsch synthesis, several side products can form, including:
-
Unreacted starting materials: If the reaction is incomplete.
-
Formation of an oxazole: If the thioamide is contaminated with its corresponding amide.
-
Dimerization or polymerization of reactants: This can occur under certain conditions.
During hydrolysis, incomplete reaction will leave unreacted ester.
Troubleshooting Guides
Low Yield in Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate Synthesis (Hantzsch Reaction)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low to no product formation | - Impure or degraded starting materials (thioacetamide, ethyl 2-chloroacetoacetate).- Incorrect reaction temperature.- Inappropriate solvent. | - Verify reactant quality: Use freshly opened or purified thioacetamide. Distill ethyl 2-chloroacetoacetate if purity is questionable.- Optimize temperature: Start with room temperature and gradually increase if no reaction is observed. Refluxing in ethanol is a common condition.- Solvent screen: Test different solvents like methanol, ethanol, or isopropanol on a small scale. |
| Multiple spots on TLC, difficult purification | - Presence of side reactions.- Reaction temperature is too high or reaction time is too long. | - Purify starting materials: Ensure high purity of thioacetamide and ethyl 2-chloroacetoacetate.- Optimize reaction conditions: Lower the reaction temperature and monitor the reaction closely by TLC to stop it upon completion.- Purification: Utilize column chromatography for purification if simple recrystallization is ineffective. |
| Reaction stalls before completion | - Insufficient reagent.- Deactivation of catalyst (if used). | - Check stoichiometry: Ensure the correct molar ratios of reactants are used.- Re-evaluate catalyst: If using a catalyst, ensure it is active and used in the correct amount. |
Low Yield in this compound Synthesis (Hydrolysis)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Incomplete hydrolysis (ester remaining) | - Insufficient base or acid.- Short reaction time.- Low reaction temperature. | - Increase catalyst: Use a higher concentration of NaOH or HCl.- Extend reaction time: Monitor the reaction by TLC until all the ester is consumed.- Increase temperature: Refluxing is often necessary for complete hydrolysis. |
| Product degradation | - Harsh reaction conditions (e.g., prolonged heating in strong base/acid). | - Milder conditions: Use a lower concentration of base/acid and monitor the reaction closely to avoid prolonged heating after completion.- Temperature control: Avoid excessive temperatures during the reaction and work-up. |
| Difficulty in isolating the product | - Improper pH adjustment during work-up.- Product solubility in the aqueous layer. | - Careful pH adjustment: Acidify the reaction mixture slowly to the isoelectric point of the amino acid to induce precipitation.- Extraction: If the product is water-soluble, perform multiple extractions with a suitable organic solvent after acidification. |
Experimental Protocols
Synthesis of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
This protocol is a general guideline and may require optimization.
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Synthesis of this compound by Hydrolysis
Materials:
-
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Hydrochloric acid (10% aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-(2,4-dimethylthiazol-5-yl)acetate (1.0 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully acidify the remaining aqueous solution with 10% hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of this compound should form.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer, and remove the solvent to yield the product.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Thiazole Derivatives (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | 75 |
| 2 | Methanol | Reflux | 8 | 68 |
| 3 | 1-Butanol | Reflux | 4 | 82 |
| 4 | Ethanol | Room Temp | 24 | 45 |
Note: This table presents illustrative data for similar thiazole syntheses to demonstrate the impact of reaction parameters. Optimal conditions for this compound synthesis may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving reaction yield.
Technical Support Center: Purification of Crude (2,4-Dimethyl-thiazol-5-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (2,4-Dimethyl-thiazol-5-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for a carboxylic acid like this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities in thiazole syntheses may include unreacted starting materials (e.g., α-haloketones and thioamides), byproducts from side reactions, and residual solvents.[1][2][3] The specific impurities will depend on the synthetic route employed.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before filtration and recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q4: My purified product has a low melting point with a broad range. What does this indicate?
A4: A low and broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound. - Insufficient solvent is used. | - Select a different solvent or a solvent mixture. "Like dissolves like" is a good starting principle.[4] - Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).[5][6] - The solution has cooled too rapidly. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Scratch the inside of the flask with a glass rod just below the surface of the liquid.[5][7][8] - Add a seed crystal of the pure compound.[5][8] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.[7] - The compound is significantly impure.[6] - The solution cooled too quickly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6][7][9] - Consider purifying the compound by another method, such as column chromatography, before attempting recrystallization again. |
| The yield of recovered crystals is low. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.[5][8] - The crystals were filtered before crystallization was complete. - The product is significantly soluble in the cold wash solvent. | - Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals.[5] - Ensure the solution has been cooled for a sufficient amount of time, often in an ice bath, to maximize crystal formation. - Use a minimal amount of ice-cold solvent to wash the crystals.[8] |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For acidic compounds like this compound, silica gel is a common stationary phase.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move down the column (low Rf). | - The mobile phase (eluent) is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| All compounds elute too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor separation of the desired compound from impurities. | - The chosen eluent system does not provide sufficient resolution. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude sample. | - Try a different solvent system. Thin-layer chromatography (TLC) can be used for rapid screening of different eluents. - Ensure the column is packed uniformly without any air bubbles or cracks.[10] - Use an appropriate amount of crude material for the size of the column. |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the acidic silica gel.[11] - The sample was loaded in a solvent that is too polar. | - Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to improve the peak shape. For carboxylic acids, adding a small percentage of acetic acid to the eluent can help.[11] - Dissolve the sample in a minimal amount of a less polar solvent before loading it onto the column. |
| Cracks appear in the stationary phase. | - The column has run dry. | - Never let the solvent level drop below the top of the stationary phase.[12] Keep the column topped up with eluent. |
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that can be used as a preliminary purification step to separate acidic and basic compounds from neutral ones.[13]
Troubleshooting Common Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms at the interface of the two layers. | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. |
| Poor recovery of the acidic product after acidification. | - Incomplete extraction into the aqueous basic layer. - The aqueous layer was not acidified sufficiently to precipitate the carboxylic acid. - The product is somewhat soluble in the acidic aqueous solution. | - Perform multiple extractions with the basic solution to ensure complete transfer of the acid.[14] - Check the pH of the aqueous layer with pH paper to ensure it is acidic enough (typically pH 1-2) to fully protonate the carboxylate. - After acidification, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| The wrong layer was collected. | - Misidentification of the aqueous and organic layers. | - The densities of the solvents determine which layer is on top. For example, dichloromethane is denser than water, while ethyl acetate and diethyl ether are less dense. Add a few drops of water to see which layer it joins to identify the aqueous phase. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for carboxylic acids include water, ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the top of the column and open the stopcock to allow the solvent to flow through. Collect the eluting solvent (eluate) in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique, such as thin-layer chromatography (TLC), to identify which fractions contain the purified product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for purification.
Caption: Troubleshooting logic for recrystallization failure.
References
- 1. youtube.com [youtube.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Recrystallization [wiredchemist.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 2,4-Dimethylthiazole
Welcome to the technical support center for the synthesis of 2,4-dimethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-dimethylthiazole?
The most prevalent and classic method for synthesizing 2,4-dimethylthiazole is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For 2,4-dimethylthiazole, the typical reactants are thioacetamide and an α-haloacetone such as chloroacetone or bromoacetone.[6][7]
Q2: What are the common side products I should be aware of during the synthesis of 2,4-dimethylthiazole?
Several side products can form during the Hantzsch synthesis of 2,4-dimethylthiazole. The most common include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual thioacetamide and α-haloacetone in the product mixture.[1]
-
2,4-Dimethyloxazole: This is a significant potential byproduct that can form if the thioacetamide starting material is contaminated with acetamide.[1][7] The oxygen atom from the acetamide incorporates into the ring instead of the sulfur atom from thioacetamide.
-
Dimerization or Polymerization Products: Under certain conditions, the reactants or reaction intermediates can undergo self-condensation, leading to the formation of undesired dimers or polymers.[1]
-
Isomeric Thiazoles: While less common in this specific synthesis, the formation of isomeric thiazole products is a theoretical possibility depending on the reaction conditions and the purity of the starting materials.[1]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the 2,4-dimethylthiazole product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of 2,4-dimethylthiazole.
Issue 1: Low Yield of 2,4-Dimethylthiazole
A consistently low yield of the desired product is a common problem. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Recommendation |
| Poor Quality of Starting Materials | Ensure the purity of thioacetamide and chloroacetone/bromoacetone. Impurities can lead to unwanted side reactions.[1] If acetamide contamination in thioacetamide is suspected, purify the thioacetamide by recrystallization. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. The Hantzsch synthesis is sensitive to these parameters.[1] For instance, a reaction in DMF at 60°C for one hour has been reported to give a high yield.[6] |
| Incomplete Reaction | Monitor the reaction to completion using TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. |
| Side Product Formation | The formation of byproducts consumes reactants and complicates purification, leading to a lower isolated yield.[1] Refer to the section on minimizing side product formation below. |
| Product Loss During Workup | Optimize the extraction and purification steps. Ensure complete extraction from the aqueous layer and use appropriate chromatographic techniques for purification to minimize product loss. |
Issue 2: Presence of 2,4-Dimethyloxazole as a Side Product
The formation of 2,4-dimethyloxazole is a specific and frequently encountered issue.
| Potential Cause | Troubleshooting Recommendation |
| Acetamide Impurity in Thioacetamide | The primary cause of 2,4-dimethyloxazole formation is the presence of acetamide in the thioacetamide starting material.[1] Use high-purity thioacetamide or purify it before use. An older procedure for 2,4-dimethylthiazole synthesis, where thioacetamide is formed in situ from acetamide and phosphorus pentasulfide, explicitly notes the absence of 2,4-dimethyloxazole in the distillate, suggesting careful control of reactants is key.[7] |
| Reaction Conditions | While less documented, certain reaction conditions might favor the competing oxazole formation. Sticking to established protocols for thiazole synthesis is recommended. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of 2,4-Dimethylthiazole
This protocol is a general guideline based on reported procedures and may require optimization for your specific laboratory conditions.
Materials:
-
Thioacetamide
-
Bromoacetone or Chloroacetone
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1 equivalent) in DMF or ethanol.
-
Addition of α-Haloacetone: To the stirred solution, add bromoacetone or chloroacetone (1 equivalent).
-
Reaction: Seal the pressure tube or heat the reaction mixture to 60°C (for DMF) or reflux (for ethanol).[6] Monitor the reaction progress using TLC. The reaction time can vary from one to several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If using DMF, dilute the reaction mixture with a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford pure 2,4-dimethylthiazole.[6]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in 2,4-dimethylthiazole synthesis.
Hantzsch Synthesis Pathway and Side Product Formation
Caption: Synthetic pathway and potential side product formation in the Hantzsch synthesis of 2,4-dimethylthiazole.
References
How to avoid impurities in thiazole ring formation
Welcome to the Technical Support Center for Thiazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes during the synthesis of thiazole derivatives.
Troubleshooting Guides
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a widely used method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. However, several side reactions can lead to the formation of impurities, impacting the yield and purity of the desired product.
Common Impurities and Their Mitigation
| Impurity/Issue | Potential Cause(s) | Recommended Solution(s) |
| Unreacted Starting Materials | - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality or decomposition of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature or prolong the reaction time.- Ensure the purity of α-haloketone and thioamide before use. |
| Oxazole Formation | Contamination of the thioamide with the corresponding amide. | Use highly pure thioamide. If contamination is suspected, purify the thioamide by recrystallization before use. |
| Dimerization/Polymerization | Self-condensation of the α-haloketone or reactive intermediates, often promoted by high temperatures or prolonged reaction times. | - Optimize the reaction temperature; avoid excessive heating.- Slowly add the α-haloketone to the reaction mixture to maintain a low concentration. |
| Formation of Isomeric Products | Under acidic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1][2] | Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-amino-thiazole derivative. |
Influence of Reaction Conditions on Purity (Hantzsch Synthesis)
| Parameter | Effect on Purity | Recommendations |
| Temperature | Higher temperatures can increase the rate of side reactions, such as dimerization and polymerization. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For example, some reactions proceed well at 65°C.[1] |
| Solvent | The polarity of the solvent can influence the reaction rate and selectivity. Polar solvents like ethanol, methanol, or a mixture of ethanol and water are commonly used and generally provide good results.[3] | For a given set of reactants, screen different polar solvents to optimize the yield and purity. A 1:1 mixture of ethanol and water has been shown to be effective.[1] |
| Catalyst | Acid catalysts can promote the formation of isomeric byproducts.[2] Heterogeneous catalysts can improve yields and facilitate purification. | Use neutral or slightly basic conditions. Consider using a reusable solid catalyst like silica-supported tungstosilicic acid for improved yields and easier workup.[1] |
| Reactant Ratio | An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification. | A slight excess (e.g., 1.5 equivalents) of the thioamide is often used.[4] |
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[5][6] While this method is valuable, it is also susceptible to side reactions that can generate impurities.
Common Impurities and Their Mitigation
| Impurity/Issue | Potential Cause(s) | Recommended Solution(s) |
| Hydrolysis of α-aminonitrile | The α-aminonitrile starting material can be susceptible to hydrolysis, especially under aqueous or acidic/basic conditions, leading to the formation of α-amino acids or α-amino amides. | - Use anhydrous solvents and reagents.- Perform the reaction under neutral and mild conditions. |
| Formation of Thiohydantoins | Reaction of the α-aminonitrile with isothiocyanates can sometimes lead to the formation of thiohydantoin derivatives as byproducts. | - Carefully control the reaction temperature and stoichiometry. - The choice of solvent can influence the reaction pathway; consider non-polar aprotic solvents. |
| Unreacted Starting Materials | Incomplete reaction due to low reactivity of the starting materials or suboptimal reaction conditions. | - Increase the reaction temperature cautiously, monitoring for byproduct formation.- Use a slight excess of the more volatile or less stable reactant. |
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction is not going to completion, and I see a lot of starting material on my TLC. What should I do?
A1: First, ensure your starting materials are pure and dry. Impurities or moisture can inhibit the reaction. If the starting materials are of good quality, you can try increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC is crucial to determine the optimal reaction duration. Using a slight excess of the thioamide component can also help drive the reaction to completion.
Q2: I am observing an unexpected byproduct in my Cook-Heilbron synthesis. How can I identify it?
A2: The most common byproduct is likely related to the decomposition or side reaction of your α-aminonitrile. Hydrolysis to the corresponding α-amino acid or amide is a possibility. You can use spectroscopic methods like NMR and Mass Spectrometry to characterize the impurity. Comparing the spectra to known data for potential side products can help in its identification.
Q3: What are the best general purification techniques for thiazole derivatives?
A3: The choice of purification method depends on the properties of your product and the impurities present.
-
Recrystallization: This is often the first choice for solid products. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities. A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity gradually increased to elute the compounds.
-
Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, washing with an acidic aqueous solution to extract the product into the aqueous layer, neutralizing the aqueous layer with a base, and then extracting the purified product back into an organic solvent.
Q4: Can I use microwave irradiation to improve my thiazole synthesis?
A4: Yes, microwave-assisted synthesis can be a very effective method to accelerate both Hantzsch and Cook-Heilbron thiazole syntheses. It often leads to significantly shorter reaction times and can sometimes improve yields by minimizing the formation of thermally induced byproducts.[5]
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
A precipitate of the product should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid to air dry.
Expected Yield and Purity:
-
Yield: Typically high, often exceeding 80%.
-
Purity: The crude product is often of sufficient purity for many applications. Further purification can be achieved by recrystallization from ethanol. A melting point determination can be used as an indicator of purity.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
This protocol provides a general procedure for the Cook-Heilbron synthesis.
Materials:
-
α-Aminonitrile
-
Carbon disulfide
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve the α-aminonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield and Purity:
-
Yield: Varies depending on the substrates, but moderate to good yields are generally achievable.
-
Purity: Purification is often necessary to remove unreacted starting materials and potential side products. Purity can be assessed by HPLC and NMR spectroscopy.
Visualizations
Caption: Potential pathways for impurity formation in the Hantzsch thiazole synthesis.
Caption: A logical workflow for troubleshooting impurities in thiazole synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for thiazole synthesis (temperature, solvent)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for thiazole synthesis, with a particular focus on the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic and widely used chemical reaction to synthesize thiazole derivatives.[1] The core reaction involves the condensation of an α-haloketone with a thioamide.[1] This method is favored for its simplicity and generally high yields.[1][2]
Q2: What are the critical parameters to control in a Hantzsch thiazole synthesis?
A2: The most critical parameters to control are the reaction temperature and the choice of solvent. Both can significantly impact the reaction rate, yield, and purity of the final thiazole product. Other important factors include the quality of starting materials and the work-up procedure.
Q3: How does temperature affect the Hantzsch thiazole synthesis?
A3: Temperature is a crucial factor. While some Hantzsch syntheses can proceed at room temperature, many require heating to achieve an optimal rate.[2] Gentle heating (e.g., 40-60 °C) is often a good starting point. For less reactive starting materials, refluxing in a suitable solvent may be necessary. However, excessive heat can lead to the decomposition of reactants or products, resulting in lower yields and the formation of byproducts.[2]
Q4: What is the role of the solvent in thiazole synthesis?
A4: The solvent plays a significant role in the reaction's success. Generally, polar solvents are preferred as they can stabilize the charged intermediates formed during the reaction, thus lowering the activation energy and increasing the reaction rate. Polar protic solvents like ethanol and methanol are commonly used and often provide good results.[2] In some cases, a mixture of solvents, such as ethanol and water, can lead to higher yields.[3][4]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress using Thin Layer Chromatography (TLC).[2] Conversely, if byproducts are observed, consider lowering the temperature. |
| Inappropriate Solvent | The choice of solvent is critical. If the yield is low, consider screening different solvents. Polar protic solvents like methanol or ethanol are good starting points.[2] Refer to the data tables below for guidance on solvent selection. |
| Poor Quality of Starting Materials | Ensure that the α-haloketone is fresh and has been stored properly, as these compounds can be unstable. Check the purity of the thioamide. |
| Product is Soluble in the Work-up Solution | If the product does not precipitate upon addition of a basic solution, it may be soluble. In this case, perform an extraction with a suitable organic solvent like ethyl acetate. |
| Incomplete Reaction | Monitor the reaction's progress with TLC. If starting materials are still present after the intended reaction time, extend the duration. |
Problem: Formation of Impurities/Side Products
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | High temperatures can cause decomposition of reactants or products.[2] Try running the reaction at a lower temperature for a longer period. |
| Incorrect Stoichiometry | A slight excess of the thioamide (around 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone. |
| Side Reactions | In some cases, particularly in multi-component reactions, side reactions can occur. Optimizing the order of reagent addition can sometimes mitigate this issue. |
| Incorrect Work-up pH | During the work-up, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups. |
Data Presentation
The following tables summarize the impact of solvent and temperature on the yield of Hantzsch thiazole synthesis based on reported experimental data.
Table 1: Effect of Solvent on the Yield of a One-Pot Hantzsch Thiazole Derivative [3][4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 5.0 | 0 |
| 2 | Water | Reflux | 5.0 | 50 |
| 3 | Ethanol | 25 | 4.5 | 0 |
| 4 | Ethanol | Reflux | 4.5 | 65 |
| 5 | Methanol | 25 | 5.0 | 0 |
| 6 | Methanol | Reflux | 5.0 | 55 |
| 7 | 1-Butanol | Reflux | 4.0 | 70 |
| 8 | 2-Propanol | Reflux | 4.0 | 72 |
| 9 | Ethanol/Water (1:1) | Reflux | 3.5 | 87 |
Table 2: Optimization of Reaction Conditions for 2-Aminothiazole Synthesis [5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | - | - | 0 |
| 2 | CH₂Cl₂ | 45 | 5 | 58 |
| 3 | Toluene | 110 | 5 | 45 |
| 4 | Acetonitrile | 80 | 4 | 72 |
| 5 | H₂O | 100 | 4 | 75 |
| 6 | DMF | 100 | 3 | 81 |
| 7 | DMSO | 100 | 3 | 85 |
| 8 | Ethanol | 80 | 2 | 96 |
| 9 | Ethanol | 25 | 6 | 40 |
| 10 | Ethanol | 50 | 4 | 73 |
| 11 | Ethanol | 100 | 2 | 88 |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol is a generalized procedure based on a standard laboratory experiment.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Aqueous Sodium Carbonate Solution
-
Water (for washing)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate. A temperature of around 100°C is often used, and the reaction is typically run for 30 minutes to an hour.[1]
-
Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid (the filter cake) with water to remove any remaining salts.
-
Drying: Spread the solid on a watch glass and allow it to air dry.
-
Characterization: Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by techniques such as melting point determination and NMR spectroscopy.
Visualizations
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Bioactivity in Thiazole Acetic Acid Derivative Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity in assays involving (2,4-Dimethyl-thiazol-5-yl)-acetic acid and related thiazole-containing compounds. The following information is designed to help you identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My thiazole acetic acid derivative shows lower than expected potency in my cell-based assay. What are the common causes?
A1: A gradual loss of activity or lower than expected potency in cell-based assays can stem from several factors related to the compound's stability and behavior in the experimental environment. The primary reasons include poor compound solubility, degradation in the culture medium, and adsorption to plasticware, all of which reduce the effective concentration of the compound available to the target.[1] It's also important to consider that moving from a biochemical to a cellular assay can introduce challenges like cell permeability.[2]
Q2: How can I determine if my compound is precipitating in the assay medium?
A2: Compound precipitation is a frequent cause of low bioactivity, as it lowers the actual concentration of the dissolved compound.[3] You can visually inspect your assay plates for precipitates, although this is not always reliable for microscopic precipitation. A more quantitative method is to measure the turbidity of your compound dilutions in the assay buffer using a plate reader that can detect light scattering at wavelengths around 600-700 nm.[3]
Q3: Could the stability of my compound in the stock solution be the issue?
A3: Yes, inconsistent results between experiments can be a sign of compound degradation in stock or working solutions.[1] It is recommended to prepare fresh solutions for each experiment. If you must use stored solutions, they should be aliquoted to minimize freeze-thaw cycles and stored at -80°C, protected from light.[1]
Q4: My compound is highly active in a biochemical assay but shows weak activity in a cell-based assay. Why might this be?
A4: This discrepancy is common and can be attributed to several factors that are present in a cellular environment but not in a purified protein assay. These include challenges with the compound's permeability across the cell membrane, the presence of multiprotein complexes that might hinder binding, and potential efflux by cellular transporters.[2] Additionally, the compound might be metabolized by enzymes within the cells.[4][5]
Q5: Can the type of microplate I use affect my results?
A5: Absolutely. The material and color of the microplate can influence your assay's outcome. For instance, some compounds can adsorb to the plastic surfaces of the plates, reducing the effective concentration in the well.[6] For fluorescence-based assays, black plates are recommended to minimize background and crosstalk, while white plates are suitable for luminescence.[7] Using plates with a clear bottom is often preferred for cell-based assays that require microscopic imaging.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioactivity
If you are observing variable or lower-than-expected activity, a systematic approach to troubleshooting is necessary. The following guide will help you pinpoint the potential cause.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low or inconsistent bioactivity.
Data Presentation: Compound Stability Analysis
The stability of your thiazole acetic acid derivative can be assessed over time in your specific assay buffer. The remaining percentage of the compound can be quantified using High-Performance Liquid Chromatography (HPLC).
| Time (hours) | % Remaining (Buffer A, pH 7.4) | % Remaining (Buffer B, pH 6.0) |
| 0 | 100% | 100% |
| 4 | 85% | 98% |
| 8 | 65% | 95% |
| 24 | 30% | 92% |
This hypothetical data suggests that the compound is more stable at a slightly acidic pH.
Issue 2: Compound Solubility Problems
Poor aqueous solubility is a common hurdle for many small molecules, leading to precipitation and inaccurate potency measurements.[3]
Strategies to Enhance Solubility
| Strategy | Description | Considerations |
| pH Adjustment | For compounds with ionizable groups, like the carboxylic acid in thiazole acetic acid derivatives, adjusting the pH of the buffer can increase solubility. | Ensure the new pH does not negatively impact the biological components of your assay.[3] |
| Use of Co-solvents | Incorporating a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly improve solubility. | The final concentration of the co-solvent should be kept low (typically <0.5%) to avoid cellular toxicity or assay interference.[8] |
| Solubilizing Agents | Using agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions. | The solubilizing agent must be validated to ensure it does not interfere with the assay.[1] |
Signaling Pathway: Compound Aggregation and Assay Interference
At concentrations above their solubility limit, some compounds can form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive or misleading results.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selectscience.net [selectscience.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Thiazole Compounds and MTT Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using MTT assays to assess the cytotoxicity of thiazole-containing compounds. It addresses common issues related to assay interference and offers troubleshooting strategies and alternative protocols.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it work?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[1][2] The core principle relies on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[1][2] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of metabolically active (and thus viable) cells.[1]
Q2: What are thiazole compounds?
Thiazole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][3] They are integral components of many pharmaceutical drugs and research compounds.
Q3: How can thiazole compounds interfere with the MTT assay?
Certain compounds, including some thiazole derivatives, possess inherent reducing potential.[1][4] This means they can directly (non-enzymatically) reduce the MTT tetrazolium salt to formazan in the absence of viable cells.[1][4] This chemical interference leads to a false-positive signal, making the compound appear less cytotoxic or even promoting cell viability, which can lead to a misinterpretation of the experimental results.[1]
Q4: What is the chemical basis for this interference?
The interference is a chemical redox reaction. The thiazole compound itself acts as a reducing agent, donating electrons to the MTT tetrazolium salt. This abiotic reduction mimics the cellular metabolic process that the assay is designed to measure, resulting in the formation of the purple formazan product independent of mitochondrial dehydrogenase activity.[1][4][5]
Q5: What are the consequences of this interference on experimental results?
The primary consequence is the generation of inaccurate and misleading data. Direct reduction of MTT by a thiazole compound can mask its true cytotoxic effects, leading to:
-
Underestimation of cytotoxicity: The compound may appear less potent than it actually is.
-
False-positive viability signals: An apparent increase in cell viability might be observed.[1]
-
Inaccurate IC50 values: The calculated concentration required to inhibit 50% of cell viability will be erroneously high.
Troubleshooting Guide
This guide addresses specific problems researchers may encounter when using thiazole compounds in MTT assays.
Problem 1: My MTT assay shows an unexpected increase in cell viability or lower-than-expected cytotoxicity after treatment with a thiazole compound.
-
Potential Cause: Direct reduction of the MTT reagent by your compound.[1][4]
-
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment: This is the most critical step to confirm interference.[4][6] Run the MTT assay with your thiazole compound at the same concentrations used in your cell-based experiment, but in cell-free culture medium.
-
Analyze the Results: If you observe the formation of purple formazan (indicated by an increase in absorbance at 570 nm) in the cell-free wells containing your compound, it confirms direct chemical interference.
-
Consider Alternative Assays: If interference is confirmed, the MTT assay is not a reliable method for this compound. Switch to an alternative cytotoxicity assay that operates via a different mechanism (see "Alternative Assays" section).
-
Table 1: Example Data from a Cell-Free MTT Interference Assay
| Compound Concentration (µM) | Absorbance at 570 nm (Cells Present) | Absorbance at 570 nm (Cell-Free) | Interpretation |
| 0 (Vehicle Control) | 1.25 | 0.05 | Normal cell viability / No interference |
| 10 | 1.10 | 0.45 | Compound is cytotoxic, but interference is masking the effect. |
| 50 | 0.95 | 0.80 | Significant interference is occurring, leading to a false high viability reading. |
| 100 | 0.80 | 1.15 | The majority of the signal is from chemical reduction, not viable cells. |
Problem 2: I am observing a color change in my MTT assay wells containing the thiazole compound even in the absence of cells.
-
Potential Cause: This is a clear visual indication of direct MTT reduction by your compound.[4][6]
-
Troubleshooting Steps:
-
Quantify the Interference: Follow the protocol for the cell-free control experiment described above to quantify the extent of the interference across your compound's concentration range.
-
Discontinue MTT Assay: Do not proceed with the MTT assay for this compound. The results will be invalid.
-
Select an Alternative Assay: Choose an assay from the recommended list below that is not based on tetrazolium reduction.
-
Problem 3: I need to validate the cytotoxicity of a thiazole compound. What alternative assays can I use?
-
Solution: Several alternative assays are available that are not susceptible to interference from reducing compounds.
Table 2: Comparison of Alternative Cytotoxicity Assays
| Assay Name | Principle | Advantages |
| Resazurin (AlamarBlue) | Measures metabolic activity via the reduction of resazurin to the fluorescent resorufin.[7][8] | Homogeneous (no solubilization step), highly sensitive, and rapid.[7][8] |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[7][8] | Very fast, highly sensitive, and suitable for high-throughput screening.[7][8] |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of LDH from damaged cells into the culture medium. | Measures cytotoxicity (cell death) directly rather than viability. |
| Sulphorhodamine B (SRB) Assay | Measures total protein content, which correlates with cell number.[9] | Not dependent on metabolic activity and is less prone to interference from reducing compounds.[9] |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye, while non-viable cells take it up.[8] | Simple, inexpensive, and provides a direct count of viable and non-viable cells.[8] |
Experimental Protocols
Protocol: Cell-Free MTT Reduction Assay
This protocol is designed to determine if a test compound directly reduces the MTT reagent.
Materials:
-
96-well flat-bottom plate
-
Test compound (thiazole derivative) stock solution
-
Cell culture medium (the same type used in your cell-based assays)
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Prepare Compound Dilutions: Prepare serial dilutions of your thiazole compound in the cell culture medium at the same concentrations you would use for your cell experiments.
-
Plate Setup:
-
Add 100 µL of each compound dilution to triplicate wells of the 96-well plate.
-
Include a "medium blank" control containing 100 µL of culture medium only.
-
Include a "vehicle control" containing the highest concentration of the solvent (e.g., DMSO) used for the compound dilutions.
-
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.[1]
-
Observe for Color Change: Visually inspect the plate for the formation of a purple precipitate.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of any formazan crystals formed.[1]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Subtract the absorbance of the medium blank from all other readings. A significant increase in absorbance in the compound-treated wells compared to the vehicle control indicates direct MTT reduction.
Visualizations
Caption: Standard workflow of the cellular MTT assay.
Caption: Mechanism of thiazole compound interference in the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. journaljpri.com [journaljpri.com]
- 10. benchchem.com [benchchem.com]
Stabilizing (2,4-Dimethyl-thiazol-5-yl)-acetic acid for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of (2,4-Dimethyl-thiazol-5-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. Recommended conditions include refrigeration at 2-8°C. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Moisture: The presence of water can lead to hydrolysis of the compound.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxygen: The thiazole ring can be susceptible to oxidation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic degradation.
Q3: I observed a change in the color of my sample upon storage. What could be the reason?
A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. This could be due to the formation of degradation products resulting from oxidation, hydrolysis, or photolysis. It is recommended to re-analyze the sample to assess its purity before use.
Q4: Can I store solutions of this compound? If so, what are the recommended conditions?
While it is best to prepare solutions fresh, if short-term storage is necessary, solutions should be stored at 2-8°C in a tightly sealed, light-protected container. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis. For longer-term storage, it is advisable to store the compound in its solid form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Perform a purity analysis (e.g., by HPLC) to confirm the integrity of the material. |
| Appearance of new peaks in chromatogram during analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Re-evaluate storage and handling procedures. |
| Poor solubility of the compound after storage | Possible polymerization or formation of insoluble degradation products. | Attempt to dissolve a small amount in a suitable solvent with sonication. If solubility issues persist, the batch may be compromised. |
| Change in physical appearance (e.g., clumping, discoloration) | Absorption of moisture or chemical degradation. | Store the compound in a desiccator. If discoloration is significant, it is a strong indicator of degradation and the material should be re-assessed for purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 70°C) for a specified period. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be stored in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD or UV detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Potential Degradation Pathways
Based on the chemical structure and studies on similar thiazole derivatives, the following degradation pathways are plausible:
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Workflow for Stability Assessment
The following workflow outlines the general procedure for assessing the stability of this compound.
Caption: A generalized workflow for conducting a stability assessment of this compound.
References
Reducing reaction time for the synthesis of thiazole derivatives
Welcome to the technical support center for the synthesis of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions, with a focus on reducing reaction times.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is giving low yields. What are the common causes and how can I improve the yield?
A1: Low yields in the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide, can arise from several factors. Here are some common issues and troubleshooting steps:
-
Reaction Conditions: The Hantzsch synthesis can often be performed without a catalyst.[1] However, optimizing reaction conditions is crucial. Ensure that the temperature and reaction time are suitable for your specific substrates. Some solvent-free reactions can be completed in seconds with high yields using microwave irradiation.[1][2]
-
Reagent Stability: The stability of the thioamide can be a significant factor, particularly in acidic environments, which may lead to decreased product yields.[1]
-
Side Reactions: The formation of byproducts can lower the yield of the desired thiazole derivative. The regioselectivity of the reaction is important; under neutral conditions, 2-(N-substituted amino)thiazoles are generally formed exclusively. Acidic conditions, however, might lead to a mixture of isomers, which can complicate purification and reduce the yield of the target compound.[1]
Q2: I am looking for a greener and more efficient method for thiazole synthesis. What are my options?
A2: Several environmentally friendly and efficient methods have been developed for thiazole synthesis, moving away from traditional, often harsh, reaction conditions. Consider the following approaches:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, while increasing product yields.[3][4][5] Microwave-assisted reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials.[4][6]
-
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can accelerate reaction rates and improve yields.[7][8][9] Ultrasound-assisted reactions often proceed under milder conditions and in shorter times compared to conventional heating.[10][11]
-
One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple synthetic steps into a single operation without isolating intermediates. This approach saves time, reduces solvent waste, and can lead to higher overall yields.[12][13][14][15]
-
Flow Chemistry: Continuous flow microreactor systems offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to rapid and efficient synthesis of thiazole derivatives, often with improved yields and safety profiles.[16][17]
Q3: My palladium-catalyzed cross-coupling reaction on a thiazole ring is sluggish. How can I improve the reaction rate?
A3: Palladium catalysts are frequently used for C-H functionalization of thiazole rings. However, the sulfur atom in the thiazole can act as a catalyst poison by coordinating to the palladium center and inhibiting its catalytic activity. This often requires a higher catalyst loading to achieve a satisfactory reaction rate. If you are facing this issue, consider increasing the amount of the palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.[1]
Q4: When should I opt for a metal catalyst (e.g., copper, palladium) over a catalyst-free or acid/base-catalyzed method?
A4: The choice of catalytic system depends on the specific chemical transformation you aim to achieve:
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch synthesis): These methods are well-established and robust for the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides.[1][2]
-
Metal Catalysts (e.g., Copper, Palladium): These are typically employed for the further functionalization of the pre-formed thiazole ring. For instance, palladium catalysts are excellent for direct arylation of the thiazole C-H bonds.[2] Copper catalysts can be used in condensation reactions to form the thiazole ring under mild conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow Reaction Rate | - Suboptimal temperature- Inefficient catalyst- Steric hindrance of substrates | - Gradually increase the reaction temperature and monitor for product formation and side products.- Explore alternative catalysts known for higher activity (e.g., DABCO, nano-NiFe2O4).[6][14]- Consider using microwave or ultrasound irradiation to accelerate the reaction.[3][9] |
| Low Yield | - Incomplete reaction- Formation of side products- Degradation of starting materials or product | - Extend the reaction time or increase the temperature.- Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions accordingly (e.g., change solvent, catalyst, or temperature).- Ensure the purity and stability of your starting materials. |
| Formation of Multiple Products | - Lack of regioselectivity- Isomerization under reaction conditions | - Adjust the pH of the reaction mixture; neutral conditions often favor the formation of a single regioisomer in Hantzsch synthesis.[1]- Use a more selective catalyst or reaction conditions. |
| Difficulty in Product Purification | - Presence of unreacted starting materials- Formation of closely related side products | - Optimize the reaction to drive it to completion.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of thiazole derivatives, highlighting the reduction in reaction time achieved through different methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Starting Materials | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetophenone, Thiourea, Iodine | Conventional | - | Ethanol | Reflux | 12-14 h | 58 | [18] |
| Acetophenone, Thiourea, Iodine | Microwave | - | Ethanol | - | 6-8 min | 92 | [18] |
| Substituted Ketone, Thiourea, Iodine | Conventional | - | - | Reflux | 8-10 h | - | [19] |
| Substituted Ketone, Thiourea, Iodine | Microwave | - | - | - | 5-15 min | Higher | [19] |
| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Microwave | Chitosan | Ethanol | 150 | 4-8 min | High | [20] |
| Propargyl bromides, Thiourea derivatives | Microwave | K2CO3 | DMF | 130 | 10 min | - | [4] |
Table 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| α-keto-thioamides, Ethyl chloroacetate | - | Ethanol | 50-60 | 30 min | 83.8-85.3 | [7] |
| 2-aminothiazole, Acetic anhydride | - | - | 70 | 20 min | - | [9] |
| Hydrazones, Phenacyl chloride | Sodium acetate | - | 60 | 60 min | - | [9] |
| Hydrazones, Ethyl bromoacetate | Sodium acetate | - | 60 | 60 min | - | [9] |
Table 3: Flow Chemistry for Thiazole Synthesis
| Reaction Type | Residence Time | Yield (%) | Reference |
| Sequential Hantzsch thiazole synthesis, deketalization, and Biginelli reaction | < 15 min | 39-46 | [16][17] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
-
Materials: Acetophenone, Thiourea, Iodine, Ethanol.
-
Procedure:
-
In a microwave-safe vessel, combine acetophenone (1 mmol), thiourea (1 mmol), and a catalytic amount of iodine.
-
Add a minimal amount of a suitable solvent like ethanol.
-
Irradiate the mixture in a microwave reactor for 5-6 minutes.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and purify the product by recrystallization from ethanol.
-
Protocol 2: Ultrasound-Assisted Synthesis of Triazole-Thiazolidin-4-one Hybrids
-
Materials: α-keto-thioamides, Ethyl chloroacetate, Ethanol.
-
Procedure:
-
In a suitable vessel, dissolve the α-keto-thioamide (1 mmol) and ethyl chloroacetate (1 mmol) in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture at 50-60 °C for 30 minutes.[7]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by chromatography.
-
Protocol 3: One-Pot Synthesis of Thiazole Scaffolds using a Nanoparticle Catalyst
-
Materials: α-halo carbonyl compound, Thiosemicarbazide, Anhydrides, nano-NiFe2O4 catalyst, Ethanol:water (1:1).
-
Procedure:
-
In a reaction vessel, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the appropriate anhydride (1 mmol), and nano-NiFe2O4 catalyst (5 mg) in 5 mL of an ethanol:water (1:1) solvent system.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, dry, and purify by recrystallization from absolute ethanol.[15]
-
Visualizations
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. jusst.org [jusst.org]
- 20. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions During Chloroacetone Addition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving the addition of chloroacetone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the addition of chloroacetone potentially hazardous?
A1: The addition of chloroacetone, particularly in alkylation reactions like the Williamson ether synthesis, can be highly exothermic. This is because the formation of new chemical bonds releases a significant amount of energy as heat. If this heat is not effectively dissipated, the reaction temperature can rise rapidly, leading to a dangerous situation known as a thermal runaway.
Q2: What is a thermal runaway and what are its consequences?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation increases exponentially with temperature, while the rate of heat removal by the cooling system typically increases only linearly.[1] If the heat generated exceeds the cooling capacity, the reaction temperature and pressure can increase dramatically, potentially leading to boiling of the solvent, vessel rupture, fire, or explosion.[1]
Q3: How can I monitor the temperature of my reaction effectively?
A3: It is crucial to use a calibrated internal temperature probe (thermocouple or thermometer) placed directly in the reaction mixture. An external bath temperature reading is not a reliable indicator of the internal reaction temperature, especially during a strong exotherm. Continuous monitoring of the internal temperature is essential throughout the addition of chloroacetone.
Q4: What are the key parameters to control during the addition of chloroacetone?
A4: The most critical parameters to control are:
-
Addition Rate: Chloroacetone should be added slowly and dropwise to allow the cooling system to dissipate the generated heat.
-
Reaction Temperature: Maintain the reaction at the recommended temperature using an efficient cooling bath.
-
Stirring: Vigorous and efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
Q5: What are common side reactions if the temperature is not controlled during the synthesis of phenoxyacetone?
A5: In the Williamson ether synthesis of phenoxyacetone, poor temperature control can lead to several side reactions, reducing the yield and purity of the desired product. The primary competing reaction is the base-catalyzed elimination of chloroacetone.[2] Additionally, if the nucleophile is an aroxide ion, alkylation on the aromatic ring can occur.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise during chloroacetone addition. | 1. Addition rate is too fast. 2. Inadequate cooling. 3. Poor stirring. 4. Incorrect solvent with low boiling point. | 1. Immediately stop the addition of chloroacetone. 2. Increase the efficiency of the cooling bath (e.g., add more ice, use a cryostat). 3. Ensure vigorous stirring. 4. If the temperature continues to rise, proceed to the emergency quenching protocol. |
| Low or no product formation. | 1. Reaction temperature is too low. 2. Incomplete deprotonation of the nucleophile (e.g., phenol). 3. Poor quality or decomposed chloroacetone. | 1. Gradually increase the reaction temperature while carefully monitoring for any exotherm. 2. Ensure the base is of good quality and used in the correct stoichiometric amount. 3. Use freshly opened or purified chloroacetone. |
| Formation of significant byproducts. | 1. Reaction temperature was too high, favoring elimination or other side reactions. 2. Presence of water in the reaction mixture, leading to hydrolysis of chloroacetone. | 1. Maintain a lower and more controlled reaction temperature. 2. Use anhydrous solvents and reagents. |
| Reaction stalls before completion. | 1. Insufficient amount of chloroacetone or base. 2. Deactivation of the nucleophile or chloroacetone over time. | 1. Check calculations and consider adding a small additional portion of the limiting reagent. 2. Monitor the reaction by TLC or other analytical methods to confirm it has stalled before adding more reagents. |
Data Presentation: Illustrative Parameters for Phenoxyacetone Synthesis
The following table provides illustrative quantitative data for the Williamson ether synthesis of phenoxyacetone from phenol and chloroacetone on a laboratory scale. These values are representative and should be adapted based on specific experimental conditions and a thorough risk assessment.
| Parameter | Value | Unit | Notes |
| Reaction Scale (Phenol) | 10 | g | |
| Solvent (Acetone) | 100 | mL | Anhydrous |
| Base (K₂CO₃) | 1.5 | equivalents | Anhydrous, finely powdered |
| Chloroacetone | 1.1 | equivalents | |
| Initial Reaction Temperature | 20-25 | °C | Room Temperature |
| Recommended Addition Rate | 0.5 | mL/min | Dropwise via addition funnel |
| Typical Exotherm per Addition | 2-5 | °C | With efficient cooling |
| Maximum Recommended Temperature | 50 | °C | Reflux temperature of acetone |
| Cooling Bath | Ice-water bath | To maintain temperature below 30°C during addition | |
| Estimated Heat of Reaction (ΔHrxn) | -100 to -150 | kJ/mol | Typical for SN2 reactions of this type |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of Phenoxyacetone
This protocol describes the synthesis of phenoxyacetone from phenol and chloroacetone, a classic example of a reaction requiring careful management of an exotherm during the addition of chloroacetone.
Materials:
-
Phenol
-
Chloroacetone
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Diethyl ether
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add phenol (1.0 equivalent), finely powdered anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Chloroacetone Addition: Begin vigorous stirring of the suspension. Add chloroacetone (1.1 equivalents) dropwise from the dropping funnel to the stirring mixture at a rate that allows for the control of the internal temperature. Use an ice-water bath to maintain the temperature below 30°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Extraction: Combine the filtrate and washings and remove the acetone under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude phenoxyacetone. The product can be further purified by vacuum distillation.
Emergency Quenching Protocol
This protocol should be initiated if a thermal runaway is suspected.
-
Stop Addition: Immediately cease the addition of all reagents.
-
Maximize Cooling: Ensure the cooling bath is functioning at maximum capacity. If possible, add more ice or use a colder cooling medium like a dry ice/acetone bath.
-
Prepare Quench Bath: In a separate, larger flask, prepare a quench solution. For this reaction, a large volume of cold water or a dilute aqueous acid solution is appropriate.
-
Controlled Quenching: If the reaction is still somewhat controllable, slowly transfer the reaction mixture via a cannula into the vigorously stirred quench bath. NEVER add the quenching agent directly to the runaway reaction vessel, as this can cause a violent eruption.
-
Evacuation: If the reaction is escalating rapidly and cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
Visualizations
Caption: Workflow for the synthesis of phenoxyacetone.
Caption: Logical workflow for troubleshooting an exothermic event.
References
Technical Support Center: Resolving Color Interference in MTT Antibacterial Assays for Phytochemicals
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to color interference when using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the antibacterial properties of phytochemicals.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it work for antibacterial studies?
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[1][2][3] In the context of antibacterial studies, it measures the viability of bacterial cells after treatment with phytochemicals. The principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases of metabolically active cells.[1][4] The intensity of the purple color is directly proportional to the number of viable cells.[2] This allows for the quantification of the phytochemical's antibacterial (cytotoxic) effect.
Q2: Why do phytochemicals often interfere with MTT assay results?
Phytochemicals, particularly crude plant extracts, can interfere with the MTT assay through several mechanisms:
-
Overlapping Absorption Spectra: Many phytochemicals, such as phenolic compounds (e.g., anthocyanins, tannins), have their own native color and absorb light in the same wavelength range as the purple formazan product (around 570 nm).[4] This leads to artificially high absorbance readings, masking the true antibacterial effect.
-
Direct MTT Reduction: Some phytochemicals possess reducing properties and can directly convert MTT to formazan in the absence of viable cells.[5][6] This results in a false-positive signal, suggesting higher cell viability than is actually the case.[5]
-
Light Scattering: In antibacterial assays, floating bacterial cells can scatter or absorb light, which can also lead to inaccurate readings.[4]
Q3: What are the common signs of color interference in my MTT assay?
Common indicators of interference include:
-
An increase in absorbance with increasing concentrations of the plant extract, contrary to the expected dose-dependent decrease in viability.[7]
-
High background absorbance in control wells containing only the phytochemical and media (no cells).
-
Conflicting results between the MTT assay and other viability assays or microscopic observations.[5]
Q4: Can I just subtract the absorbance of my colored extract from the final reading?
Yes, this is a common and recommended first step for correction. This involves preparing parallel control wells containing the same concentrations of your phytochemical in the culture medium but without bacterial cells.[7] The absorbance of these "extract blank" wells is then subtracted from the absorbance of the corresponding wells with cells and the extract.[3][7]
Troubleshooting Guides
Issue 1: My plant extract is highly colored and I'm getting false-positive results.
This is a classic case of spectral interference or direct MTT reduction by the extract.
Troubleshooting Steps:
-
Run Proper Controls: As a first step, always include control wells with your phytochemical at all tested concentrations, but without cells. Also include wells with cells and the vehicle (solvent) used to dissolve the extract.
-
Background Subtraction: Measure the absorbance of the "phytochemical-only" wells and subtract this value from your experimental wells.[3][7]
-
Physical Removal of Color: For a more robust solution, consider removing the interfering color before the final absorbance reading. A published method involves using silica gel column chromatography to separate the colored components of the extract and the bacterial cells from the formazan product before measurement.[4][8]
-
Consider Alternative Assays: If interference persists, the MTT assay may not be suitable for your extract.[5] Consider switching to an alternative assay that is less prone to color interference.
Issue 2: My results are inconsistent and not reproducible.
Inconsistency can arise from several factors, not just color interference.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure you are using an optimal and consistent number of bacterial cells per well. Suggested densities can range from 1,000 to 100,000 cells per well depending on the bacterial strain and growth rate.
-
Ensure Complete Solubilization: The formazan crystals must be fully dissolved before reading the absorbance. Use an appropriate solvent like DMSO or acidified isopropanol and ensure adequate mixing by shaking.
-
Control Incubation Times: Standardize the incubation times for both the phytochemical treatment and the MTT reagent (typically 2-4 hours).
-
Use Serum-Free Medium: During the MTT incubation step, it is recommended to use a serum-free medium to prevent interference from serum components.
Experimental Protocols
Protocol 1: Standard MTT Assay with Background Correction
This protocol is adapted for antibacterial assays and includes steps for background correction.
-
Preparation:
-
Prepare a bacterial suspension of a known concentration (e.g., OD₆₀₀ = 1.0).
-
In a 96-well plate, add your phytochemical extracts at various concentrations. Include wells for "untreated control" (cells + vehicle) and "extract blank" (extract + media, no cells).
-
Add the bacterial suspension to the experimental and untreated control wells.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[4]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Centrifuge the plate to pellet the bacteria and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.
-
Calculation:
-
Corrected Absorbance = (Absorbance of cells + extract) - (Absorbance of extract blank)
-
% Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of untreated control) x 100[3]
-
-
Protocol 2: Silica Gel Column Chromatography for Color Removal
This method is designed to physically remove interfering colored compounds and bacterial cells before measuring formazan absorbance.[4]
-
Initial Steps: Perform the MTT antibacterial assay as described in Protocol 1, up to the point of formazan formation (before adding the solubilizing agent).
-
Column Preparation: Prepare a small silica gel column.
-
Separation:
-
Load the entire content of a well (containing formazan, cells, and colored extract) onto the column.
-
Elute the components. The colored phytochemicals and bacterial cells will be retained by the silica gel, while the formazan can be selectively eluted.
-
-
Measurement: Collect the formazan-containing eluate and measure its absorbance.
This method improves the accuracy of the formazan measurement by eliminating sources of interference.[4]
Data Presentation
Quantitative data from your experiments should be summarized for clarity. Below are templates for organizing your results.
Table 1: Raw Absorbance Values (570 nm)
| Phytochemical Conc. (µg/mL) | Absorbance (Cells + Extract) | Absorbance (Extract Blank) |
| 0 (Control) | 1.250 | 0.050 |
| 10 | 1.100 | 0.150 |
| 50 | 0.850 | 0.300 |
| 100 | 0.600 | 0.450 |
Table 2: Corrected Data and Viability Calculation
| Phytochemical Conc. (µg/mL) | Corrected Absorbance | % Viability |
| 0 (Control) | 1.200 | 100% |
| 10 | 0.950 | 79.2% |
| 50 | 0.550 | 45.8% |
| 100 | 0.150 | 12.5% |
Alternative Assays
If color interference cannot be resolved, consider these alternative methods that are less susceptible to such issues.
Table 3: Comparison of Alternative Antibacterial Viability Assays
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| Resazurin (Alamar Blue) | Reduction of blue resazurin to pink, fluorescent resorufin by viable cells.[9][10] | Colorimetric or Fluorometric | Rapid, sensitive, non-toxic, fewer steps.[9][10] | Can still be affected by compounds with reducing potential. |
| XTT, MTS, WST Assays | Reduction of water-soluble tetrazolium salts to a soluble formazan product. | Colorimetric | Fewer steps (no solubilization needed), higher sensitivity than MTT.[9] | Can have interference from medium components.[9] |
| ATP-Based Assays | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase reaction.[10] | Luminescence | Very rapid and highly sensitive; can detect as few as 10 cells.[9] | Requires a luminometer; enzyme-based, so susceptible to inhibitors. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the blue dye, while dead cells take it up.[9] | Microscopy & Cell Counting | Simple, quick, and inexpensive.[9] | Subjective, low-throughput, not suitable for automated screening. |
Visual Workflows and Diagrams
Caption: Standard MTT assay workflow with background correction.
Caption: Troubleshooting logic for phytochemical interference.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays [mdpi.com]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays [mro.massey.ac.nz]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (2,4-Dimethyl-thiazol-5-yl)-acetic acid and Structurally Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Predicted Bioactivity Profile of (2,4-Dimethyl-thiazol-5-yl)-acetic acid
Based on the bioactivity of structurally similar thiazole derivatives, this compound is predicted to exhibit a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the acetic acid moiety at the 5-position of the thiazole ring is a common feature in compounds with demonstrated biological activity. The methyl groups at the 2- and 4-positions are expected to influence the compound's lipophilicity and steric interactions with biological targets, thereby modulating its potency and selectivity.
Comparative Bioactivity Data of Thiazole Derivatives
To provide a framework for understanding the potential efficacy of this compound, the following tables summarize the quantitative bioactivity data for a selection of structurally related thiazole compounds.
Anti-inflammatory Activity
Many thiazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound/Derivative | Target | Assay | IC50 / Activity | Reference |
| 2-Imino-4-thiazolidinone derivatives (e.g., 1k , 1m ) | COX-2 | In vivo carrageenan-induced rat paw edema | 1k : 81.14% inhibition, 1m : 78.80% inhibition | [1] |
| Substituted phenyl thiazole derivatives (e.g., 3c ) | Inflammation | Carrageenan and formalin-induced rat paw edema | Appreciable anti-inflammatory activity | [2] |
| 2,4-Dichlorophenoxy acetic acid substituted thiazolidin-4-ones | COX-2, TNF-α | Ex-vivo inhibition | Significant reduction in COX-2 and TNF-α levels | [1] |
Anticancer Activity
The anticancer potential of thiazole derivatives has been demonstrated against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or induction of apoptosis.
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (e.g., 4c ) | MCF-7 (Breast), HepG2 (Liver) | MTT Assay | MCF-7 : 2.57 µM, HepG2 : 7.26 µM | [3] |
| Thiazole-hydrazide analogs (e.g., 4a , 4d ) | A549 (Lung), MCF7 (Breast) | Cytotoxicity Assay | Selectively cytotoxic to cancer cells | [4] |
| 2,4-azolidinedione-acetic acids derivatives (e.g., Ic ) | Leukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4, SR) | NCI-60 Screen | logGI50 = -6.06 to -6.53 | [5] |
Antimicrobial Activity
Thiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| 2,4-disubstituted thiazole derivatives (e.g., 2h , 2i ) | E. coli, B. cereus | Well diffusion method | Excellent activity | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives (e.g., 43a ) | S. aureus, E. coli | Broth microdilution | 16.1 µM | [7] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | S. pneumoniae, S. epidermidis | Broth microdilution | 0.03–7.81 µg/mL | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the bioactivity of thiazole derivatives.
Anti-inflammatory Activity Assays
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key to the inflammatory pathway.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. Inhibition of the enzyme results in a decrease in color development.
-
Procedure:
-
Purified recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid are added to initiate the reaction.
-
The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This assay assesses the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a central mediator of inflammation.
-
Principle: A reporter gene assay is commonly used, where a cell line is engineered to express a reporter protein (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation leads to a decrease in reporter protein expression.
-
Procedure:
-
Cells (e.g., RAW 264.7 macrophages) are seeded in a multi-well plate.
-
The cells are pre-treated with the test compound at various concentrations.
-
Inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS).
-
After incubation, the cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).
-
The percentage of inhibition of NF-κB activity is calculated.
-
Anticancer Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[9]
-
Antimicrobial Activity Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The growth of the microorganism is observed after incubation.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to the bioactivity of thiazole derivatives.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential anticancer mechanisms of action for this compound.
Caption: General experimental workflow for the evaluation of novel thiazole derivatives.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on analogous thiazole derivatives provides a strong foundation for predicting its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers to design and conduct further investigations into the therapeutic promise of this and other novel thiazole compounds. The structure-activity relationships highlighted suggest that the 2,4-dimethyl substitution pattern on the thiazole ring, combined with the 5-acetic acid moiety, represents a promising scaffold for the development of new therapeutic agents. Future experimental validation is crucial to confirm these predictions and to fully elucidate the pharmacological profile of this compound.)-acetic acid.
References
- 1. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Heterocyclic Compounds in Oncology: Evaluating Thiazole Derivatives and Other Key Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, have emerged as a cornerstone in the development of anticancer drugs. Their structural diversity and ability to interact with a wide array of biological targets make them a fertile ground for medicinal chemistry. This guide provides a comparative analysis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid and other significant heterocyclic compounds, supported by experimental data and detailed protocols to aid in research and development.
While specific preclinical data on this compound in cancer therapy is not extensively documented in publicly available literature, the broader class of thiazole-containing compounds has demonstrated significant promise. Thiazole, a five-membered ring with nitrogen and sulfur atoms, serves as a privileged scaffold in many approved and investigational anticancer agents.[1][2] This guide will, therefore, focus on a comparative evaluation of well-characterized thiazole derivatives and other key heterocyclic anticancer agents.
Comparative Efficacy of Heterocyclic Compounds
The cytotoxic activity of various heterocyclic compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the IC50 values for selected thiazole derivatives and other heterocyclic compounds, offering a quantitative comparison of their anticancer potential.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (Chronic Myelogenous Leukemia) | <0.001 | [Commercially available data] |
| A549 (Lung Carcinoma) | >10 | [Commercially available data] | |
| Ixabepilone | MDA-MB-435 (Melanoma) | 0.002 | [Commercially available data] |
| Compound 4c (a novel thiazole derivative) | MCF-7 (Breast Cancer) | 2.57 | [3] |
| HepG2 (Liver Cancer) | 7.26 | [3] | |
| Compound 4i (a novel thiazole derivative) | SaOS-2 (Osteosarcoma) | 0.190 | [4] |
| Thiazol-5(4H)-one derivative 4f | HCT-116 (Colon Cancer) | 2.89 | [5] |
| HepG-2 (Liver Cancer) | 4.12 | [5] | |
| MCF-7 (Breast Cancer) | 3.57 | [5] | |
| Thiazol-5(4H)-one derivative 5a | HCT-116 (Colon Cancer) | 3.15 | [5] |
| HepG-2 (Liver Cancer) | 5.23 | [5] | |
| MCF-7 (Breast Cancer) | 4.88 | [5] |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Other Heterocyclic Anticancer Agents
| Compound | Heterocyclic Core | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | Quinazoline | A549 (Lung Carcinoma) | 0.015 | [Commercially available data] |
| Imatinib | Pyrimidine | K562 (Chronic Myelogenous Leukemia) | 0.25 | [Commercially available data] |
| Sorafenib | Pyridine, Pyrrole | HepG2 (Liver Cancer) | 5.8 | [Commercially available data] |
| Sunitinib | Pyrrole | A498 (Kidney Carcinoma) | 0.004 | [Commercially available data] |
| Compound 6 (Quinoline derivative) | Quinoline | MCF-7 (Breast Cancer) | 1.7 | [6] |
| Compound 7 (Quinoline derivative) | Quinoline | MCF-7 (Breast Cancer) | 1.5 | [6] |
Key Signaling Pathways in Heterocyclic Compound-Mediated Cancer Therapy
Heterocyclic compounds exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Thiazole derivatives, for instance, have been shown to target multiple pathways, including those involving receptor tyrosine kinases (RTKs), cell cycle regulation, and apoptosis.
One of the critical pathways often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival. Several thiazole-containing compounds have been developed as inhibitors of key kinases in this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer activity of heterocyclic compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the expression levels of key proteins in signaling pathways that are affected by the test compounds.[10]
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion
The landscape of cancer therapy is continually evolving, with heterocyclic compounds playing a pivotal role in the development of novel and more effective treatments. While data on this compound remains to be fully elucidated, the broader family of thiazole derivatives demonstrates significant potential, targeting key cancer-associated pathways. This guide provides a comparative framework and essential experimental protocols to facilitate further research into these promising scaffolds. The presented data underscores the importance of continued exploration and characterization of diverse heterocyclic compounds to expand the arsenal of anticancer therapeutics.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Antimicrobial Potential of Thiazole Acetic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of thiazole acetic acid derivatives, with a focus on analogues of (2,4-Dimethyl-thiazol-5-yl)-acetic acid. Due to the limited availability of specific antimicrobial data for this compound, this guide utilizes experimental data from closely related (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids to provide insights into the potential efficacy of this class of compounds.
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide synthesizes available data to offer a comparative assessment of their performance against various microbial strains.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acid derivatives was evaluated against a panel of bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined to quantify their antimicrobial activity. The results are summarized in the tables below.[3]
Antibacterial Activity
| Compound | R Group | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| 5a | n-octyl | 16 | 8 | >128 | >128 |
| 5b | n-hexyl | 32 | 16 | >128 | >128 |
| 5c | n-butyl | 64 | 32 | >128 | >128 |
| Ampicillin (Control) | - | 0.5 | 0.25 | 2 | 16 |
Data sourced from Shirai et al., "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents."[3]
Antifungal Activity
| Compound | R Group | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| 5a | n-octyl | 32 | 16 |
| 5b | n-hexyl | 64 | 32 |
| 5c | n-butyl | 128 | 64 |
| Amphotericin B (Control) | - | 0.5 | 1 |
Data sourced from Shirai et al., "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents."[3]
The data indicates that the length of the alkyl substituent at the 5-position of the thiazole ring plays a crucial role in the antibacterial and antifungal activity of these compounds. Specifically, the derivative with the longest alkyl chain (n-octyl, compound 5a) exhibited the most potent activity against Gram-positive bacteria and fungi.[3] However, none of the tested compounds showed significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at the concentrations tested.[3]
Experimental Protocols
The following methodologies are representative of the standard procedures used to evaluate the antimicrobial efficacy of thiazole derivatives.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Test Compound: A stock solution of the thiazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Detailed Steps:
-
Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Application of Test Compound: A fixed volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The available data on thiazole acetic acid derivatives suggests some preliminary structure-activity relationships. The antimicrobial potency appears to be influenced by the nature of the substituent at the 5-position of the thiazole ring.[3] Increasing the lipophilicity of this substituent, for instance, by elongating the alkyl chain, seems to enhance the activity against Gram-positive bacteria and fungi. This could be attributed to improved penetration of the microbial cell membrane.[5] Further research with a wider range of substitutions is necessary to establish a more comprehensive SAR for this class of compounds.
Conclusion
While specific antimicrobial efficacy data for this compound remains to be elucidated, the analysis of its close analogues reveals that thiazole acetic acid derivatives represent a promising scaffold for the development of new antimicrobial agents. The demonstrated activity against Gram-positive bacteria and fungi warrants further investigation and optimization of this chemical series. Future studies should focus on synthesizing and testing a broader range of derivatives to establish a clear structure-activity relationship and to explore their mechanism of action. The detailed experimental protocols provided in this guide can serve as a foundation for such future research endeavors.
References
Comparative Analysis of Thiazole Derivatives: A Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of recently developed thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The performance of these derivatives is cross-validated against established standards, supported by a summary of experimental data and detailed methodologies to ensure reproducibility.
Performance Comparison of Thiazole Derivatives
The biological efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.[1] The following tables summarize the quantitative performance of various derivatives across key therapeutic areas.
Anticancer Activity
Thiazole derivatives have shown considerable promise as anticancer agents, often by targeting critical signaling pathways involved in tumor progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][3] The in vitro cytotoxic activity is commonly assessed using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Substituted Thiazole Derivative 4c [3][4] | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-Naphthalene Derivative 5b [5] | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | Colchicine (Tubulin Polymerization IC50) | 9.1 |
| A549 (Lung Cancer) | 0.97 ± 0.13 | |||
| Compound 4i [6] | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Thiazole Derivative 3 | S. aureus | 230-700 | Ampicillin | - |
| E. coli | 230-700 | Ampicillin | - | |
| Thiazole Derivative 9 | T. viride | 80 | Bifonazole | >200 |
| A. niger | 110 | Bifonazole | >200 | |
| Compound 43a [7] | S. aureus | 16.1 µM | Norfloxacin | - |
| E. coli | 16.1 µM | Norfloxacin | - | |
| Compound 43d [7] | C. albicans | 15.3 µM | Fluconazole | - |
Anti-inflammatory Activity
Thiazole derivatives have been investigated for their potential to mitigate inflammation, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for anti-inflammatory effects.
| Compound/Analog | Assay | Inhibition (%) | Reference Drug | Inhibition (%) |
| Compound 3c [9] | Carrageenan-induced paw edema | 44% | Nimesulide | - |
| Compound 3d [9] | Carrageenan-induced paw edema | 41% | Nimesulide | - |
| 2-Morpholino-4-phenyl thiazole-5-carboxylic acid 7 [8] | Carrageenan-induced paw edema (after 3h) | 88.88% | Diclofenac | 80.55% |
Experimental Protocols
Detailed methodologies are crucial for the validation and cross-comparison of experimental findings.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment : Treat the cells with various concentrations of the thiazole derivatives and incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
-
Preparation of Inoculum : Suspend 3-4 colonies of the test microorganism from an overnight culture in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth).[12][13]
-
Inoculation : Add the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[12] Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.[12]
Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[14][15]
-
Animal Acclimatization : Acclimatize Wistar rats for at least one week before the experiment.
-
Compound Administration : Administer the thiazole derivatives or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally 30 minutes before carrageenan injection.[5]
-
Induction of Edema : Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection.[5]
-
Calculation of Inhibition : The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Designs
To elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The efficient synthesis of substituted thiazoles is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to this important heterocyclic motif, with a focus on the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements. This objective comparison, supported by experimental data, aims to empower researchers in selecting the most suitable methodology for their specific synthetic needs.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The choice of a synthetic strategy for substituted thiazoles is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes the key quantitative parameters of the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacids | - | Not specified | Room Temperature | "Significant" |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | Not specified |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 90 - 120 °C (Microwave) | ~92% |
| One-Pot, Multi-Component | α-Halo carbonyl, Thiosemicarbazide, Anhydrides | NiFe₂O₄ nanoparticles | 60 min | 75 °C | ~90% |
Visualizing the Pathways: Synthetic Schemes and Workflows
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile and widely used method for the preparation of thiazole derivatives. It involves the condensation reaction between an α-haloketone and a thioamide or thiourea.
Caption: General scheme of the Hantzsch thiazole synthesis.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or dithioacids.[1]
Caption: General scheme of the Cook-Heilbron thiazole synthesis.
Gabriel Thiazole Synthesis
The Gabriel synthesis allows for the preparation of 2,5-disubstituted thiazoles by the reaction of an α-acylamino ketone with phosphorus pentasulfide.
Caption: General scheme of the Gabriel thiazole synthesis.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details a classic Hantzsch synthesis of a 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the solid to air dry completely.
-
The expected yield of 2-amino-4-phenylthiazole is typically high, often exceeding 90%.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole
This protocol outlines the synthesis of a 5-aminothiazole as first reported by Cook, Heilbron, and Levy.[1]
Materials:
-
Dithiophenylacetic acid
-
Aminoacetonitrile
-
Ethanol
Procedure:
-
React dithiophenylacetic acid with aminoacetonitrile in ethanol at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-amino-2-benzylthiazole.
Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole
This protocol describes the synthesis of a 2,5-disubstituted thiazole using the Gabriel method.
Materials:
-
N-(2-oxopropyl)acetamide (α-acetamidoacetone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve N-(2-oxopropyl)acetamide in an anhydrous solvent.
-
Add phosphorus pentasulfide to the solution.
-
Heat the reaction mixture to reflux (approximately 170°C) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiazole.
Conclusion
The synthesis of substituted thiazoles is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The Hantzsch synthesis remains a workhorse for its versatility and high yields. The Cook-Heilbron synthesis offers a specific and efficient route to valuable 5-aminothiazole building blocks. The Gabriel synthesis, while requiring harsher conditions, provides access to 2,5-disubstituted thiazoles. Modern advancements, such as microwave-assisted synthesis and one-pot multi-component reactions, offer significant advantages in terms of reduced reaction times and improved efficiency, aligning with the principles of green chemistry. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters. This guide provides the foundational information to make an informed decision for the successful synthesis of substituted thiazoles in a research and development setting.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Disubstituted Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4] Derivatives of the 2,4-disubstituted thiazole ring, in particular, have garnered significant attention for their broad pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][5][6] Understanding the structure-activity relationship (SAR) of these derivatives is crucial for designing next-generation therapeutic agents with enhanced potency and selectivity.[7]
This guide provides a comparative analysis of 2,4-disubstituted thiazole derivatives, focusing on their anticancer and antimicrobial activities. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes critical relationships to aid in rational drug design.
General Synthesis and SAR Investigation Workflow
The exploration of thiazole derivatives typically follows a systematic workflow. It begins with the synthesis of a library of compounds, often through established methods like the Hantzsch thiazole synthesis. These compounds, featuring various substitutions at the C2 and C4 positions, are then subjected to biological screening to evaluate their efficacy against specific targets. The resulting data is analyzed to establish a structure-activity relationship, which informs the design of new, more potent analogs.
Caption: General workflow for the synthesis, screening, and optimization of 2,4-disubstituted thiazole derivatives.
Anticancer Activity: A Comparative Analysis
Thiazole derivatives have shown significant promise as anticancer agents, with some acting as potent inhibitors of protein kinases like VEGFR-2, EGFR, and B-Raf, which are crucial in tumor growth and proliferation.[8][9][10][11] The substitutions at the C2 and C4 positions of the thiazole ring play a pivotal role in determining their cytotoxic potency and selectivity.
SAR Insights for Anticancer Activity
The anticancer efficacy of 2,4-disubstituted thiazoles is highly dependent on the nature of the substituents. Generally, incorporating specific aromatic and heterocyclic moieties can enhance activity. For instance, a hydrazone linkage at the C2 position, combined with substituted benzylidene groups, has been shown to be effective.
-
C2-Position: Substituents like hydrazinyl or acetamido groups are common. Further modification of these groups, for example, by creating hydrazones with substituted aromatic aldehydes, can significantly modulate activity.
-
C4-Position: Aromatic rings (e.g., phenyl, substituted phenyl) at the C4 position are frequently observed in active compounds. The electronic properties of substituents on this phenyl ring (e.g., methoxy, halogen) can fine-tune the molecule's interaction with biological targets.
-
Key Finding: Compound 4c , featuring a 4-hydroxy-3-methoxybenzylidene hydrazinyl moiety at C2, demonstrated potent activity against MCF-7 and HepG2 cancer cell lines and strong inhibition of VEGFR-2.[12] This suggests that hydrogen-bonding donors (hydroxyl) and specific substitution patterns on the benzylidene ring are critical for activity.
Caption: Key SAR observations for the anticancer activity of 2,4-disubstituted thiazole derivatives.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative 2,4-disubstituted thiazole derivatives.
| Compound | R (Substitution at C2-Hydrazone) | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |
| 4a | 4-Hydroxybenzylidene | MCF-7 | 45.3 ± 2.74 | [12] |
| HepG2 | 68.1 ± 4.12 | [12] | ||
| 4b | 4-Hydroxy-3-bromobenzylidene | MCF-7 | 31.5 ± 1.91 | [12] |
| HepG2 | 51.7 ± 3.13 | [12] | ||
| 4c | 4-Hydroxy-3-methoxybenzylidene | MCF-7 | 2.57 ± 0.16 | [12] |
| HepG2 | 7.26 ± 0.44 | [12] | ||
| VEGFR-2 | 0.15 | [12] | ||
| 4 | 2-Hydrazinyl-4-(4-methoxyphenyl) | MCF-7 | 5.73 | [8] |
| MDA-MB-231 | 12.15 | [8] | ||
| VEGFR-2 | 0.093 | [8] | ||
| Staurosporine | Standard Drug | MCF-7 | 6.77 ± 0.41 | [12] |
| HepG2 | 8.4 ± 0.51 | [12] | ||
| Sorafenib | Standard Drug | VEGFR-2 | 0.059 | [8][12] |
Antimicrobial Activity: A Comparative Analysis
Derivatives of 2,4-disubstituted thiazoles are also recognized for their significant antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[2][5][13] The lipophilicity and electronic nature of the substituents are key determinants of their efficacy.
SAR Insights for Antimicrobial Activity
For antimicrobial action, especially anti-Candida activity, lipophilic character at the C4 position appears to be beneficial.
-
C2-Position: The presence of a hydrazinyl group at the C2 position is a common feature in active compounds.
-
C4-Position: Lipophilic para-substituents on a C4-phenyl ring, such as chloro, bromo, or methyl groups, have been shown to enhance anti-Candida activity.[14] Compounds with these features exhibited significantly lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug, fluconazole.[14]
-
Gram-Positive vs. Gram-Negative Bacteria: Some studies indicate that certain bis-thiazole derivatives are more effective against Gram-positive bacteria (e.g., Bacillus subtilis) than Gram-negative bacteria (e.g., Escherichia coli).[2]
Quantitative Comparison of Anti-Candida Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values of several 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives against Candida albicans.
| Compound | R (Para-substituent on C4-phenyl) | MIC (µg/mL) vs. C. albicans | Reference |
| 7a | -Cl | 3.9 | [14] |
| 7b | -Br | 3.9 | [14] |
| 7c | -CH₃ | 3.9 | [14] |
| 7d | -OCH₃ | 31.25 | [14] |
| Fluconazole | Reference Drug | 15.62 | [14] |
Experimental Protocols
The biological evaluation of these compounds relies on standardized in vitro assays. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxic Activity (MTT Assay)
This assay is used to assess the antiproliferative effect of compounds on cancer cell lines.[12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are grown in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The synthesized compounds, dissolved in DMSO and diluted with media, are added to the wells at various concentrations. A control group receives only DMSO-containing media.
-
Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from dose-response curves.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Anti-Candida Activity (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14]
-
Inoculum Preparation: Candida strains are cultured on agar plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
-
Procedure:
-
The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the prepared fungal suspension.
-
Positive (no compound) and negative (no inoculum) controls are included.
-
The plates are incubated at 35-37°C for 24-48 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor-2.[12]
-
Principle: The assay typically uses a purified recombinant VEGFR-2 enzyme and a specific substrate. The transfer of a phosphate group from ATP to the substrate by the kinase is quantified.
-
Procedure:
-
The test compounds are incubated with the VEGFR-2 enzyme in a reaction buffer containing ATP and the substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various detection methods, such as ELISA-based assays with phosphorylation-specific antibodies or luminescence-based assays that measure the amount of remaining ATP.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC₅₀ value is determined from the resulting dose-response curve.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Disubstituted thiazoles II. A novel class of antitumor agents, synthesis and biological evaluation | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (2,4-Dimethyl-thiazol-5-yl)-acetic acid Against Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration and development of novel antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4] This guide provides a comparative analysis of a representative thiazole compound, (2,4-Dimethyl-thiazol-5-yl)-acetic acid, against established antibiotics. Due to the limited publicly available data on this specific molecule, this guide utilizes data from closely related thiazolyl-acetic acid derivatives to provide a relevant benchmark.
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the potency of an antimicrobial agent. The following table summarizes the MIC values for a representative thiazole acetic acid derivative against common Gram-positive and Gram-negative bacteria, benchmarked against widely used antibiotics.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) |
| Thiazolyl-acetic acid derivative | Staphylococcus aureus | 16 - 125 |
| Escherichia coli | 16 - >500 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 12.5 |
| Escherichia coli | 0.015 - 0.016 | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 |
| Escherichia coli | 4 | |
| Gentamicin | Staphylococcus aureus | 0.5 - 5.1 |
| Escherichia coli | 0.002 - 6.2 |
Note: Data for the thiazolyl-acetic acid derivative is sourced from studies on various substituted forms and may not be directly representative of this compound. MIC values for known antibiotics can vary based on the specific strain and testing conditions.[5][6][7][8][9][10][11][12][13][14]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of antimicrobial compounds. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standard procedure for determining MIC values.[16][17][18][19]
Materials:
-
Test compound (this compound)
-
Reference antibiotics (e.g., Ciprofloxacin, Ampicillin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound and reference antibiotics in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (inoculum without any antimicrobial agent) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
DNA Gyrase Inhibition Assay
Many thiazole-based compounds are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[2] An in vitro assay can determine the inhibitory potential of the test compound on this enzyme.[24][25][26][27]
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)
-
Test compound
-
Known DNA gyrase inhibitor (e.g., Ciprofloxacin) as a positive control
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound or control inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the no-drug control.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for benchmarking a novel antimicrobial compound.
Signaling Pathway: DNA Gyrase Inhibition
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 25. Bacterial DNA gyrase assay kits [profoldin.com]
- 26. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
Thiazole-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select thiazole-based compounds, focusing on their anticancer and anti-inflammatory properties. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Anticancer Efficacy of Thiazole Derivatives
Thiazole-containing compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Their efficacy is often evaluated through a combination of in vitro cytotoxicity assays against cancer cell lines and in vivo studies using animal models.
Data Presentation: In Vitro vs. In Vivo Anticancer Activity
The following tables summarize the in vitro and in vivo anticancer activities of representative thiazole-based compounds.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | MTT | 7.26 ± 0.44 | [1] | |
| Compound 4d | MDA-MB-231 (Breast) | MTT | 1.21 | [2] |
| Compound 4m | BxPC-3 (Pancreatic) | Cytotoxicity Assay | - (23.85% survival at 10 µM) | [3] |
| MOLT-4 (Leukemia) | Cytotoxicity Assay | - (30.08% survival at 10 µM) | [3] | |
| MCF-7 (Breast) | Cytotoxicity Assay | - (44.40% survival at 10 µM) | [3] | |
| Compound 4n | BxPC-3 (Pancreatic) | Cytotoxicity Assay | - (25.15% survival at 10 µM) | [3] |
| MOLT-4 (Leukemia) | Cytotoxicity Assay | - (31.25% survival at 10 µM) | [3] | |
| MCF-7 (Breast) | Cytotoxicity Assay | - (45.82% survival at 10 µM) | [3] | |
| Compound 4r | BxPC-3 (Pancreatic) | Cytotoxicity Assay | - (26.45% survival at 10 µM) | [3] |
| MOLT-4 (Leukemia) | Cytotoxicity Assay | - (33.30% survival at 10 µM) | [3] | |
| MCF-7 (Breast) | Cytotoxicity Assay | - (47.63% survival at 10 µM) | [3] | |
| Staurosporine (Control) | MCF-7 (Breast) | MTT | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | MTT | 8.4 ± 0.51 | [1] | |
| Sorafenib (Control) | - | VEGFR-2 Inhibition | 0.059 | [1] |
Table 2: In Vivo Anticancer Activity of Thiazole Derivatives
| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Thiazole Derivatives | Xenograft Mouse Model | Human Tumor | To be determined based on MTD | Tumor growth inhibition | [4][5][6] |
Note: Direct comparative in vivo data for the specific compounds listed in Table 1 was not available in the reviewed literature. The in vivo table represents a general model for testing such compounds.
Anti-inflammatory Efficacy of Thiazole Derivatives
Chronic inflammation is a key factor in the development of various diseases. Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways, primarily by inhibiting cyclooxygenase (COX) enzymes.
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of two novel thiazole derivatives.
Table 3: In Vitro COX Inhibition by Thiazole Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 1 | COX-1 | 0.0556 ± 0.0226 | [7] |
| COX-2 | 9.01 ± 0.01 | [7] | |
| Compound 2 | COX-1 | No inhibition | [7] |
| COX-2 | 11.65 ± 6.20 | [7] |
Table 4: In Vivo Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Animal Model | Assay | Outcome | Reference |
| Compound 1 | Dorsal Air Pouch | PGE2 Secretion | Inhibition of PGE2 secretion | [7] |
| Compound 2 | Dorsal Air Pouch | PGE2 Secretion | Inhibition of PGE2 secretion | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Assays
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: The thiazole-based compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to the desired concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.5%).[9] Cells are then treated with the compounds and incubated for a specified period (e.g., 72 hours).[10]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.45-0.5 mg/mL) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[9] The plate is then gently shaken to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[9]
In Vivo Models
1. Xenograft Mouse Model for Anticancer Efficacy
Xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo assessment of novel therapeutic agents against human tumors.[4]
-
Animal Housing and Care: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.[5] They are housed in a sterile environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Tumor Cell Implantation: Human cancer cells (e.g., 3 x 10⁶ cells) are suspended in a suitable medium, sometimes mixed with a basement membrane extract like Cultrex BME to improve tumor take and growth, and injected subcutaneously into the flank of the mice.[5]
-
Tumor Monitoring and Treatment: Once tumors become palpable, their dimensions (length and width) are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: Volume = (Width)² x Length / 2.[4] When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.[4]
-
Compound Administration: The thiazole-based compound is administered to the treatment group at a predetermined dose and schedule, while the control group receives the vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) depends on the compound's properties.[4]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the compound's efficacy.
2. Dorsal Air Pouch Model for Anti-inflammatory Activity
The dorsal air pouch model is a widely used in vivo model to study localized inflammation.[12]
-
Pouch Formation: Sterile air (e.g., 4 mL for mice) is injected subcutaneously into the dorsal region of the mice.[13][14] The pouch is reinflated with a smaller volume of air (e.g., 2 mL) on subsequent days (e.g., days 2 and 4) to maintain the space.[13][14]
-
Induction of Inflammation: On day 6, an inflammatory agent (e.g., zymosan, carrageenan) is injected into the air pouch to induce an inflammatory response.[12][15]
-
Compound Administration: The thiazole-based compound or vehicle is administered to the animals, typically before the injection of the inflammatory agent.
-
Assessment of Inflammation: After a specific time, the air pouch is lavaged with a sterile solution (e.g., PBS with EDTA).[15] The collected exudate is analyzed for the total number of inflammatory cells, and the levels of inflammatory mediators like prostaglandin E2 (PGE2) are quantified using methods such as ELISA.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Signaling Pathways
Many thiazole-based compounds exert their anticancer and anti-inflammatory effects by modulating specific signaling pathways.
Caption: VEGFR-2 Signaling Pathway Inhibition by Thiazole Compounds.
Caption: COX-2 Signaling Pathway Inhibition by Thiazole Compounds.
Experimental Workflow
The general workflow for evaluating the efficacy of thiazole-based compounds involves a multi-step process from initial in vitro screening to in vivo validation.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials [frontiersin.org]
- 14. Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Cell Viability: Comparing MTT, SRB, and Neutral Red Assays for Accurate Cytotoxicity Screening
For researchers, scientists, and drug development professionals, selecting the appropriate cytotoxicity assay is a critical decision that directly impacts the reliability of experimental data. This guide provides an objective comparison of three widely used colorimetric assays: MTT, Sulforhodamine B (SRB), and Neutral Red (NR). By examining their core principles, experimental workflows, and performance data, this document aims to equip researchers with the knowledge to make informed decisions for their specific research needs.
The determination of cell viability is a cornerstone of in vitro toxicology and drug discovery. The MTT, SRB, and Neutral Red assays are popular choices due to their simplicity, cost-effectiveness, and amenability to high-throughput screening. However, their underlying mechanisms differ significantly, leading to variations in accuracy and sensitivity that must be carefully considered.
Core Principles and Mechanisms
The fundamental difference between these assays lies in what they measure as an indicator of cell viability. The MTT assay assesses metabolic activity, the SRB assay quantifies total protein content, and the Neutral Red assay evaluates lysosomal integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells.[1] This reaction produces insoluble purple formazan crystals.[2][3] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable, metabolically active cells.[3][4]
-
SRB (Sulforhodamine B) Assay: The SRB assay is a protein-staining method.[5] Sulforhodamine B is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye, which is extracted under basic conditions, serves as a proxy for total cellular protein and, by extension, cell number.[5][8]
-
Neutral Red (NR) Assay: This assay relies on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red within their lysosomes.[9][10] This uptake is dependent on the maintenance of a pH gradient, which is a characteristic of healthy cells.[11] The amount of dye extracted from the cells is proportional to the number of viable cells with intact lysosomes.[9][12]
Comparative Performance Data
The choice of assay can significantly influence experimental outcomes, particularly when assessing the cytotoxic effects of novel compounds. The following table summarizes key performance characteristics based on comparative studies.
| Parameter | MTT Assay | SRB Assay | Neutral Red Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[1] | Stoichiometric binding of dye to cellular proteins.[7] | Uptake and accumulation of dye in lysosomes of viable cells.[9] |
| Endpoint | Mitochondrial metabolic activity.[13] | Total cellular protein content.[5] | Lysosomal integrity.[11] |
| Linearity with Cell Number | Can be non-linear at high cell densities.[14] | Generally provides better linearity than MTT.[14][15] | Good linearity.[16] |
| Sensitivity | Less sensitive at detecting absorbance compared to fluorescent methods.[17] Some studies show it to be less sensitive than SRB.[18] | Generally more sensitive than MTT, with higher absorbance values.[14][15] Considered a sensitive cytotoxicity test.[10] | Very sensitive and readily quantifiable.[9][19] |
| Reproducibility | Can have large intra- and inter-assay variation.[14] | Higher reproducibility compared to MTT.[14][18] | Yields reproducible results.[9] |
| Interference | Subject to interference from compounds that affect mitochondrial respiration, polyphenols, and nanoparticles.[17][20][21] | Less affected by interfering compounds as it involves cell fixation.[7] Cell debris does not significantly interfere.[14] | Can be affected by colored compounds.[9] |
| Cytotoxicity of Reagent | The MTT reagent itself can be cytotoxic to cells.[17] | Not applicable as cells are fixed prior to staining. | Not reported to be cytotoxic. |
| Stability of End Product | Formazan is insoluble and requires a solubilization step.[4] | Stained plates are stable and can be stored for extended periods.[14] | The extracted dye is stable.[9] |
Experimental Protocols
Detailed and consistent execution of protocols is paramount for obtaining reliable and reproducible results. Below are the generalized experimental workflows for each assay.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.[22]
-
Compound Treatment: Expose cells to various concentrations of the test compound and incubate for the desired duration.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[4][22]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.[2]
SRB Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with the test compound for the desired period.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.[6][23]
-
Washing: Wash the plates five times with tap water or 1% acetic acid to remove TCA and excess medium.[6][23] Air dry the plates.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[23]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[23] Air dry the plates completely.
-
Dye Solubilization: Add a suitable solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the bound SRB dye.[6]
-
Absorbance Measurement: Read the absorbance at approximately 540-565 nm.[6][8]
Neutral Red Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose cells to the test compound for the specified duration.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red dye. Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[9][19]
-
Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.[9]
-
Dye Extraction: Add a destain solution (e.g., acidified ethanol) to each well to extract the dye from the cells.[9]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.[9]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for the MTT, SRB, and Neutral Red assays.
Conclusion and Recommendations
The choice between MTT, SRB, and Neutral Red assays should be guided by the specific research question, the nature of the test compounds, and the cell type being investigated.
-
The MTT assay , while widely used, has notable limitations, including potential interference from compounds affecting mitochondrial activity and the inherent toxicity of the reagent itself.[17][20][21] It is crucial to be aware of these potential artifacts when interpreting results.
-
The SRB assay offers several advantages, including better linearity, higher sensitivity, and greater reproducibility compared to the MTT assay.[14][15][18] Because it measures total protein content after cell fixation, it is less susceptible to interference from metabolic modulators.[7] This makes the SRB assay a robust and reliable alternative for general cytotoxicity screening.[24]
-
The Neutral Red assay is a sensitive, cost-effective, and rapid method for assessing cell viability based on lysosomal integrity.[9][19] It can be particularly useful for detecting early cytotoxic events.[25] However, potential interference from colored test compounds should be considered.[9]
For general in vitro chemosensitivity and cytotoxicity testing, the SRB assay is often recommended due to its higher sensitivity, better linearity, and lower susceptibility to interference compared to the MTT assay .[14][24] The Neutral Red assay stands as a strong and sensitive alternative, particularly when lysosomal damage is a suspected mechanism of toxicity. Researchers should carefully validate their chosen assay for their specific cell lines and experimental conditions to ensure the generation of accurate and meaningful data.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qualitybiological.com [qualitybiological.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 18. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 24. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid and its Methyl Ester in Biological Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Theoretical Framework for Efficacy Comparison
The primary difference between a carboxylic acid and its methyl ester lies in their physicochemical properties, which can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The carboxylic acid is typically more polar and can exist in an ionized state at physiological pH, while the methyl ester is more lipophilic and neutral.
Cellular Uptake and Bioavailability
The cell membrane is a lipid bilayer, and as such, the passive diffusion of molecules across it is favored for more lipophilic compounds. Therefore, the methyl ester of (2,4-Dimethyl-thiazol-5-yl)-acetic acid is predicted to have enhanced cell permeability compared to the parent carboxylic acid.[1][2] This increased lipophilicity can lead to higher intracellular concentrations, potentially resulting in greater efficacy if the target is located within the cell.
However, the carboxylic acid may utilize specific transporter proteins to enter cells, a mechanism that would not be available to the ester. The hydrophilic nature of the carboxylic acid moiety can also be advantageous for solubility in aqueous biological fluids.[3]
Metabolic Activation
Methyl esters can act as prodrugs. Once inside the cell, they can be hydrolyzed by intracellular esterase enzymes to release the active carboxylic acid.[4] This strategy is often employed in drug design to improve the oral bioavailability of a polar drug. The conversion of the ester to the acid is a critical step for activity if the carboxylic acid group is essential for binding to the biological target.
Experimental Data and Structure-Activity Relationships
While no studies directly compare the efficacy of this compound and its methyl ester, research on related thiazole derivatives provides valuable insights.
Biological Activities of Thiazole Acetic Acid Derivatives
Studies on various thiazole acetic acid derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5] For instance, certain thiazole acetic acid derivatives have shown significant cardiovascular activity in isolated rat hearts.[5] The presence of the acetic acid moiety is often crucial for the observed biological effects.
The following table summarizes the reported biological activities of some thiazole acetic acid derivatives, providing a context for the potential efficacy of this compound.
| Compound | Biological Activity | Reference |
| 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetatic acid (SMVA-10) | Cardiovascular | [5] |
| (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids | Antimicrobial | [3] |
Experimental Protocols for Efficacy Comparison
To definitively compare the efficacy of this compound and its methyl ester, a series of in vitro experiments would be required. The choice of assay would depend on the suspected biological activity (e.g., anticancer, antimicrobial).
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and its methyl ester on a selected cancer cell line.
Materials:
-
This compound
-
This compound methyl ester
-
Selected cancer cell line (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds (acetic acid and methyl ester) in the culture medium. The final concentration of DMSO should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each compound.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the comparison of the two compounds.
Caption: Prodrug activation of the methyl ester.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of results in experiments using (2,4-Dimethyl-thiazol-5-yl)-acetic acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of experimental data and protocols related to (2,4-Dimethyl-thiazol-5-yl)-acetic acid and its therapeutic alternatives. By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to facilitate the critical assessment and replication of key findings in the field.
The therapeutic potential of thiazole derivatives, a class of heterocyclic compounds, has been extensively explored in various disease models. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The core of this guide focuses on this compound and compares its reported activities with other significant thiazole-based compounds, providing a framework for understanding the consistency and reliability of these findings.
Comparative Analysis of Biological Activity
To ensure a clear and objective comparison, the following tables summarize the quantitative data from various studies on thiazole derivatives. The data presented here focuses on anticancer and antimicrobial activities, two of the most frequently investigated therapeutic areas for this class of compounds.
Anticancer Activity of Thiazole Derivatives
The anticancer effects of thiazole derivatives are often evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating greater potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 29 | - | 0.05 | [4] |
| Thiazole Derivative 40 | - | 0.00042 | [4] |
| Thiazole Derivative 62 | - | 0.18 | [4] |
| Thiazole Derivative 74a | - | 0.67 | [4] |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [5] |
| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [5] |
| Compound 51am | MKN-45 | Potent Inhibition | [6][7][8] |
| Benzoimidazol-thiazolidinone 13a | HCT116 | 0.05 mM/ml | [9] |
| Benzoimidazol-thiazolidinone 13b | HCT116 | 0.12 mM/ml | [9] |
| 2,3-diaryl-4-thiazolidinone 12a & 12b | A549, MDA-MB-231 | Sub-micromolar | [9] |
| Pyrazole-based 4-thiazolidinone 37 | HepG-2 | 0.06 ± 0.003 | [10] |
| Pyrazole-based 4-thiazolidinone 38 | HepG-2 | 0.03 ± 0.006 | [10] |
| Pyrazole-based 4-thiazolidinone 39 | HepG-2 | 0.06 ± 0.004 | [10] |
| 4-thiazolidinone–umbelliferone 23 | A549 | 0.96 ± 1.09 | [10] |
| Imidazopyridine–4-thiazolidinone 73-75 | MCF-7, A549, DU145 | Micromolar | [10] |
| Compound 4i | SaOS-2 | 0.190 ± 0.045 µg/mL | [11] |
Antimicrobial Activity of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolyl-acetic acid 5a | Various bacteria and fungi | Stronger than parabens | [12] |
| Compound 37c | Bacteria | 93.7 - 46.9 | [13] |
| Compound 37c | Fungi | 7.8 - 5.8 | [13] |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | S. aureus, E. coli | 16.1 µM | [13] |
| Thiazole-based Schiff base 59 | E. coli | 14.40 ± 0.04 mm (inhibition zone) | [13] |
| Thiazole-based Schiff base 59 | S. aureus | 15.00 ± 0.01 mm (inhibition zone) | [13] |
Experimental Protocols
To aid in the replication of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Materials:
-
Cells in culture
-
Test compounds (e.g., thiazole derivatives)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14][17]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[14][17]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding and reproducibility. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by thiazole derivatives and a typical workflow for their evaluation.
Caption: A typical experimental workflow for the evaluation of novel thiazole derivatives.
Caption: Key signaling pathways modulated by thiazole derivatives in cancer cells.[4][5][18]
By providing a structured comparison of quantitative data, detailed experimental protocols, and clear visual representations of complex biological processes, this guide serves as a valuable resource for researchers working with this compound and related thiazole derivatives. Adherence to detailed and standardized protocols is crucial for enhancing the reproducibility of experimental findings and advancing the development of novel therapeutics.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. galaxypub.co [galaxypub.co]
- 10. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. clyte.tech [clyte.tech]
- 17. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Battle of Isomers: Unveiling the Biological Potential of Thiazole Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, thiazole and its isomers stand out as privileged scaffolds, forming the core of numerous biologically active compounds. This guide provides a comprehensive head-to-head comparison of thiazole isomers, presenting available experimental data from biological assays to illuminate their relative performance as potential anticancer and antimicrobial agents.
While direct comparative studies on the parent, unsubstituted thiazole isomers are limited in publicly available literature, this guide collates data on representative derivatives to offer valuable insights into their structure-activity relationships. The following sections delve into their cytotoxic effects on cancer cell lines and their inhibitory activity against microbial growth, supported by detailed experimental protocols and visualizations of key signaling pathways.
Anticancer Activity: A Comparative Look at Cytotoxicity
The antiproliferative activity of thiazole isomers and their derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data below, primarily from MTT assays, showcases the cytotoxic potential of different thiazole isomer derivatives against common cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
It is important to note that the presented IC50 values are for specific derivatives and not the parent isomers. The activity is highly dependent on the nature and position of the substituents on the core heterocyclic ring.
| Isomer Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole | Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one derivative) | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| 1,3,4-Thiadiazole | A 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 | 49.6 | Etoposide | >100 |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i) | MCF-7 | 0.77 | - | - | |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i) | A549 | 1.01 | - | - | |
| Thiazolo[3,2-c]pyrimidine | Compound 4d (p-oxyphenyl substituted) | MCF-7 | Moderate (at 10 µM) | 5-Fluorouracil | Similar to 4d |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Thiazole isomers have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents available data on the antimicrobial efficacy of various thiazole isomer derivatives.
| Isomer Class | Derivative Description | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| Thiazole | 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a, 43b, 43c, 43d) | S. aureus and E. coli | 16.1 | Norfloxacin | - |
| 1,3,4-Thiadiazole | Azetidinone nucleus containing 1,3,4-thiadiazole derivatives | M. tuberculosis H37Rv | 6 - 25 | - | - |
| Thiazolotriazole | Compounds 10 and 37 | S. mutans | 8 | - | - |
| Compounds 11 and 37 | B. subtilis | 16 | - | - | |
| Compounds 10, 11, and 37 | E. coli | 16 | - | - |
Mechanistic Insights: Targeting Key Signaling Pathways in Cancer
The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such key pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathways.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can effectively starve tumors of their blood supply.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer drug development.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Assay:
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for another 24 to 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow of the Broth Microdilution MIC Assay:
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth) after incubation.
Conclusion
This guide provides a comparative overview of the biological activities of thiazole isomers, focusing on their anticancer and antimicrobial potential. While the available data primarily pertains to derivatives of these core structures, it is evident that the thiazole scaffold and its isomeric variations offer a fertile ground for the development of novel therapeutic agents. The presented quantitative data, coupled with detailed experimental protocols and mechanistic insights, serves as a valuable resource for researchers in the field of drug discovery and development. Further head-to-head studies of the parent isomers are warranted to fully elucidate their intrinsic biological properties and guide the rational design of next-generation therapeutics.
Safety Operating Guide
Proper Disposal of (2,4-Dimethyl-thiazol-5-yl)-acetic acid: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (2,4-Dimethyl-thiazol-5-yl)-acetic acid. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance. This information is intended to supplement, not replace, institutional and regulatory protocols.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Do Not Ingest: Avoid ingestion. If swallowed, seek immediate medical attention.
Quantitative Data Summary
| Parameter | Value |
| GHS Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the required steps for its safe disposal as a solid organic acid waste.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
This compound should be disposed of as solid organic chemical waste.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong bases or oxidizing agents.
-
-
Waste Collection and Containerization:
-
Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass container for solids) and have a secure lid.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, must also be disposed of in the designated solid hazardous waste container.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation. Use a dustpan and brush designated for chemical spills.
-
Collect the Waste: Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all decontamination materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling (2,4-Dimethyl-thiazol-5-yl)-acetic acid
This document provides immediate and essential safety protocols and logistical information for the handling and disposal of (2,4-Dimethyl-thiazol-5-yl)-acetic acid. The procedural guidance herein is designed to answer specific operational questions for researchers, scientists, and professionals in drug development, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound and similar thiazole derivatives, the following personal protective equipment is mandatory.[1][2] The selection of appropriate PPE is critical for safe handling.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant material recommended | Protects skin and personal clothing from contamination.[1] |
| Chemical-Resistant Apron | Recommended for larger quantities or splash risks | Provides an additional layer of protection against spills.[2] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or N100) | Required when handling powders or in poorly ventilated areas | Prevents inhalation of dust or aerosols.[1] Work should primarily be conducted in a chemical fume hood.[3] |
| Footwear | Closed-toe, closed-heel shoes | Covers the entire foot | Protects feet from spills and falling objects.[2] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or dust.[3][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[4]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and laundered before reuse.
-
Acid Dilution: If diluting, always add acid to water slowly, never the other way around, to prevent splattering.[5]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[1][4]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Inorganic and organic acids should be stored separately.[4][6]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Disposal Plan:
-
Waste Characterization: Waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a compatible, properly sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8] If skin irritation occurs, seek medical advice.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Spills: For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[3] For large spills, evacuate the area and contact your institution's EHS department.
Experimental Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
